Methyl 4-amino-3-(trifluoromethyl)benzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 4-amino-3-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-8(14)5-2-3-7(13)6(4-5)9(10,11)12/h2-4H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKBQIFUKHNMQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648653 | |
| Record name | Methyl 4-amino-3-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167760-75-0 | |
| Record name | Benzoic acid, 4-amino-3-(trifluoromethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167760-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-amino-3-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-amino-3-(trifluoromethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4-amino-3-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-amino-3-(trifluoromethyl)benzoate is a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its strategic placement of an amino group, a trifluoromethyl moiety, and a methyl ester on a benzene ring provides a versatile scaffold for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the known properties, structure, and potential applications of this compound, with a focus on its emerging role in the development of targeted protein degraders.
Chemical Structure and Properties
This compound is a solid organic compound at room temperature. The trifluoromethyl group, a well-known bioisostere for a methyl or ethyl group, can significantly influence the lipophilicity, metabolic stability, and binding affinity of parent molecules, making this compound a valuable intermediate in pharmaceutical research.[1]
Chemical Identifiers:
-
IUPAC Name: this compound[2]
-
CAS Number: 167760-75-0[2]
-
Molecular Formula: C₉H₈F₃NO₂[2]
-
InChI Key: CLKBQIFUKHNMQY-UHFFFAOYSA-N[2]
-
Canonical SMILES: COC(=O)C1=CC=C(N)C(C(F)(F)F)=C1[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 219.16 g/mol | [3] |
| Physical Form | Solid | |
| Purity | ≥98% (Commercially available) | [4] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. |
Spectroscopic Data
Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not widely published. However, characteristic spectral features can be predicted based on its structure.
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons, the amino group protons, and the methyl ester protons. The aromatic signals will be split due to coupling between adjacent protons and potentially the trifluoromethyl group.
-
¹³C NMR: The spectrum will display distinct signals for the carbonyl carbon of the ester, the aromatic carbons (with the carbon attached to the CF₃ group showing a characteristic quartet), and the methyl carbon of the ester.
-
IR Spectroscopy: Key vibrational bands are expected for the N-H stretching of the primary amine, C=O stretching of the ester, C-F stretching of the trifluoromethyl group, and aromatic C-H and C=C stretching.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (219.16). Fragmentation patterns would likely involve the loss of the methoxy group or the entire ester functionality.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, a common and effective method is the Fischer esterification of the corresponding carboxylic acid, 4-amino-3-(trifluoromethyl)benzoic acid.
Synthesis via Fischer Esterification
This method involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. For the synthesis of this compound, methanol is used as both the reactant and the solvent, with a strong acid catalyst such as sulfuric acid or thionyl chloride.
Figure 1: Synthesis of this compound
References
An In-depth Technical Guide to Methyl 4-amino-3-(trifluoromethyl)benzoate (CAS: 167760-75-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-amino-3-(trifluoromethyl)benzoate is a key chemical intermediate with significant applications in pharmaceutical research and development, particularly in the burgeoning field of targeted protein degradation. Its unique trifluoromethyl-substituted aromatic structure makes it a valuable building block for the synthesis of complex bioactive molecules, most notably Proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of this compound. Furthermore, it details its critical role in the ubiquitin-proteasome pathway when incorporated into PROTACs and provides illustrative experimental protocols.
Chemical Properties and Data
This compound is a solid organic compound at room temperature. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electronic properties and reactivity of the aromatic ring and the amino group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 167760-75-0 | N/A |
| Molecular Formula | C₉H₈F₃NO₂ | N/A |
| Molecular Weight | 219.16 g/mol | N/A |
| Appearance | Solid | [1] |
| Purity | Typically ≥97% | [1] |
| Storage Temperature | 0-5°C | [1] |
Table 2: Spectral Data of this compound
| Data Type | Predicted Peaks/Signals |
| ¹H NMR (CDCl₃) | δ ~3.9 (s, 3H, -OCH₃), ~4.2 (br s, 2H, -NH₂), ~6.8 (d, 1H, Ar-H), ~7.8 (dd, 1H, Ar-H), ~8.1 (d, 1H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ ~52 (-OCH₃), ~118 (Ar-C), ~120 (q, -CF₃), ~122 (Ar-C), ~126 (Ar-C), ~132 (Ar-C), ~135 (Ar-C), ~148 (Ar-C), ~166 (C=O) |
| Mass Spectrum (EI) | m/z 219 (M⁺), 188 (M⁺ - OCH₃), 160 (M⁺ - COOCH₃) |
| Infrared (IR) | ~3400-3300 cm⁻¹ (N-H stretch), ~1710 cm⁻¹ (C=O stretch), ~1300-1100 cm⁻¹ (C-F stretch) |
Note: The spectral data presented are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy. Actual experimental data may vary.
Synthesis
Experimental Protocol: Esterification of 4-amino-3-(trifluoromethyl)benzoic acid
Materials:
-
4-amino-3-(trifluoromethyl)benzoic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄)
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Sodium bicarbonate (NaHCO₃) solution (saturated)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethyl acetate
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-3-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).
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Acid Addition (Method A - Thionyl Chloride): Cool the solution in an ice bath. Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred solution. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.
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Acid Addition (Method B - Sulfuric Acid): Alternatively, cautiously add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) to the methanol solution.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 65°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
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Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
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Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter off the drying agent.
-
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by column chromatography on silica gel or by recrystallization.
Application in Targeted Protein Degradation: PROTACs
This compound is a crucial building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs).
The Ubiquitin-Proteasome Pathway and PROTAC Mechanism
The ubiquitin-proteasome system (UPS) is a tightly regulated pathway for protein degradation. It involves a cascade of enzymatic reactions that tag substrate proteins with ubiquitin, a small regulatory protein. This polyubiquitination marks the protein for recognition and degradation by the 26S proteasome.
A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, leading to its degradation.[2][3][4]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow: PROTAC Synthesis
This compound can be incorporated as a part of the linker or as a precursor to the POI ligand in a PROTAC synthesis. The following is a generalized workflow.
Caption: General workflow for PROTAC synthesis.
Experimental Protocol: Amide Coupling using this compound
This protocol describes a general procedure for coupling a carboxylic acid to the amino group of this compound, a common step in constructing a PROTAC.
Materials:
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This compound
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Carboxylic acid of interest (e.g., a linker with a terminal carboxyl group)
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other peptide coupling agent
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DIPEA (N,N-Diisopropylethylamine)
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Anhydrous DMF (N,N-Dimethylformamide)
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Ethyl acetate
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Saturated aqueous NaHCO₃ solution
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Brine
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Anhydrous Na₂SO₄
Procedure:
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Activation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
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Coupling: Add a solution of this compound (1.1 eq) in anhydrous DMF to the activated carboxylic acid mixture.
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Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.
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Work-up:
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Dilute the reaction mixture with ethyl acetate.
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Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
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Dry the organic layer over anhydrous Na₂SO₄.
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Filter and concentrate the solvent under reduced pressure.
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-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of modern drug discovery. Its utility as a component in the construction of PROTACs for targeted protein degradation highlights its importance for researchers and scientists in the pharmaceutical industry. The information and protocols provided in this guide serve as a foundational resource for the effective utilization of this compound in the laboratory.
References
Synthesis of Methyl 4-amino-3-(trifluoromethyl)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthetic routes for obtaining Methyl 4-amino-3-(trifluoromethyl)benzoate, a key building block in the development of novel pharmaceuticals and agrochemicals. The document details two primary synthetic pathways: the direct esterification of 4-amino-3-(trifluoromethyl)benzoic acid and a two-step sequence involving the nitration of a suitable precursor followed by the reduction of the nitro intermediate. This guide includes detailed experimental protocols, tabulated quantitative data for key reaction steps, and workflow diagrams to provide a comprehensive resource for laboratory synthesis.
Introduction
This compound is a valuable intermediate in organic synthesis, primarily utilized in the preparation of complex molecules with biological activity. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule, making it a desirable feature in drug design. This guide outlines the most common and effective methods for the preparation of this compound, providing detailed procedures to aid in its synthesis in a laboratory setting.
Synthetic Pathways
Two principal routes for the synthesis of this compound are outlined below. The choice of pathway may depend on the availability of starting materials, desired scale, and laboratory capabilities.
-
Route 1: Direct Esterification of 4-amino-3-(trifluoromethyl)benzoic acid. This is a straightforward approach involving the direct conversion of the carboxylic acid to its methyl ester.
-
Route 2: Nitration followed by Reduction. This two-step sequence begins with the nitration of a trifluoromethyl-substituted benzoic acid derivative to introduce a nitro group, which is subsequently reduced to the desired amine.
Logical Workflow of Synthetic Routes
The Strategic Utility of Methyl 4-amino-3-(trifluoromethyl)benzoate in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-amino-3-(trifluoromethyl)benzoate, a fluorinated aromatic compound, has emerged as a pivotal building block in contemporary organic synthesis. Its unique structural features, particularly the presence and positioning of the amino, trifluoromethyl, and methyl ester functionalities, render it a versatile precursor for the synthesis of a wide array of complex molecules, most notably in the realm of medicinal chemistry. This technical guide provides an in-depth exploration of its properties, synthesis, and applications, with a focus on its role in the development of targeted therapeutics.
Core Properties and Specifications
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. The key properties are summarized in the table below.
| Property | Value |
| CAS Number | 167760-75-0 |
| Molecular Formula | C₉H₈F₃NO₂ |
| Molecular Weight | 219.16 g/mol |
| Appearance | Solid |
| Purity | Typically ≥98% |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[1] |
Synthesis of this compound
A logical synthetic pathway is outlined below. This workflow is a hypothetical representation based on common organic chemistry transformations.
Experimental Protocol: A General Approach to the Synthesis of Substituted Methyl Aminobenzoates
The following is a generalized experimental protocol for the synthesis of a substituted methyl aminobenzoate, which can be adapted for the synthesis of this compound. This protocol is based on the well-established esterification of a carboxylic acid followed by the reduction of a nitro group.
Step 1: Esterification of 4-Nitro-3-(trifluoromethyl)benzoic acid
-
To a solution of 4-nitro-3-(trifluoromethyl)benzoic acid in anhydrous methanol, slowly add thionyl chloride at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
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Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude Methyl 4-nitro-3-(trifluoromethyl)benzoate.
Step 2: Reduction of Methyl 4-nitro-3-(trifluoromethyl)benzoate
-
Dissolve the crude Methyl 4-nitro-3-(trifluoromethyl)benzoate in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a suitable pressure.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Applications in Organic Synthesis: A Gateway to Bioactive Molecules
This compound is a valuable intermediate in the synthesis of pharmacologically active compounds, particularly kinase inhibitors. The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[2] The amino group serves as a key handle for further functionalization, allowing for the construction of complex molecular architectures.
Role in the Synthesis of Kinase Inhibitors
The structural motif of an aminobenzoic acid derivative is prevalent in a number of tyrosine kinase inhibitors. For instance, the drug Nilotinib, a Bcr-Abl tyrosine kinase inhibitor, features a 3-amino-4-methylbenzoic acid core.[3] By analogy, this compound can serve as a crucial precursor for novel kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases. The trifluoromethyl group can impart unique binding properties and improve the pharmacological profile of the resulting inhibitor.
The general role of this building block in the synthesis of a hypothetical kinase inhibitor is depicted below.
Involvement in Signaling Pathways: Targeting Kinase Cascades
While direct evidence of this compound's involvement in specific signaling pathways is not extensively documented, its utility as a scaffold for kinase inhibitors strongly suggests its relevance to pathways driven by kinases such as FLT3 and CHK1.[4] The trifluoromethyl group can play a critical role in the binding of these inhibitors to the ATP-binding pocket of the kinase, thereby modulating its activity.
The inhibition of kinases like FLT3 and CHK1 can have profound effects on cancer cell proliferation and survival. These kinases are key components of signaling cascades that regulate the cell cycle, DNA damage response, and apoptosis.
The diagram below illustrates a simplified representation of a kinase signaling pathway and the potential point of intervention for an inhibitor derived from this compound.
Spectroscopic Data
While a comprehensive public database of spectroscopic data for this compound is not available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the amino protons, and the methyl ester protons. The aromatic protons will exhibit splitting patterns influenced by the amino and trifluoromethyl substituents.
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the aromatic carbons (with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling), and the methyl carbon of the ester.
IR Spectroscopy: The infrared spectrum will feature characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-F stretching vibrations (in the region of 1000-1350 cm⁻¹).
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (219.16 g/mol ) and characteristic fragmentation patterns.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its strategic importance lies in its ability to serve as a precursor for complex, biologically active molecules, particularly in the development of novel kinase inhibitors for targeted cancer therapy. The presence of the trifluoromethyl group offers significant advantages in modulating the pharmacokinetic and pharmacodynamic properties of the final compounds. A thorough understanding of its properties, synthetic routes, and potential applications will continue to drive innovation in drug discovery and materials science.
References
- 1. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for Methyl 4-amino-3-(trifluoromethyl)benzoate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 4-amino-3-(trifluoromethyl)benzoate is a fluorinated aromatic compound with potential applications in pharmaceutical and materials science research. This technical guide aims to provide a comprehensive overview of its spectroscopic characteristics. However, a thorough search of publicly available scientific databases and literature has revealed a significant lack of published experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this specific compound (CAS Number: 167760-75-0).
While commercial vendors list "this compound" for sale, the corresponding analytical data has not been made publicly accessible. Spectroscopic data is available for isomeric and structurally related compounds, but this information is not a suitable substitute for the specific data of the requested molecule.
Due to the absence of this foundational data, it is not possible to provide the detailed quantitative analysis, experimental protocols, and visualizations as originally intended for this in-depth guide. The following sections will instead outline the general, expected spectroscopic features based on the compound's structure and provide standardized experimental protocols that would be appropriate for its analysis, should a sample become available.
Predicted Spectroscopic Characteristics
Based on the chemical structure of this compound, the following spectral characteristics can be anticipated:
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
-
Aromatic Protons: Three distinct signals in the aromatic region (typically δ 6.5-8.5 ppm). The proton ortho to the amino group is expected to be the most upfield, while the proton ortho to the ester group would be the most downfield. The proton between the amino and trifluoromethyl groups will also be in this region, with coupling patterns (doublets or doublet of doublets) revealing their connectivity.
-
Amino Protons: A broad singlet corresponding to the -NH₂ group, likely in the δ 4-6 ppm range, the chemical shift of which can be highly dependent on solvent and concentration.
-
Methyl Protons: A sharp singlet for the -OCH₃ group, expected around δ 3.8-4.0 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
-
Carbonyl Carbon: A signal in the downfield region, typically δ 165-175 ppm, corresponding to the ester carbonyl group.
-
Aromatic Carbons: Six distinct signals for the aromatic carbons. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The carbons attached to the amino and ester groups will also have characteristic chemical shifts.
-
Trifluoromethyl Carbon: A quartet in the region of δ 120-130 ppm, with a large carbon-fluorine coupling constant (¹JCF).
-
Methyl Carbon: A signal around δ 50-55 ppm for the -OCH₃ group.
IR (Infrared) Spectroscopy:
-
N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.
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C-F Stretching: Strong, characteristic absorption bands in the region of 1100-1300 cm⁻¹ due to the trifluoromethyl group.
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Aromatic C=C Stretching: Overtone and combination bands in the 1600-2000 cm⁻¹ region and fundamental vibrations around 1450-1600 cm⁻¹.
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C-O Stretching: Bands corresponding to the ester C-O bonds.
MS (Mass Spectrometry):
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound (C₉H₈F₃NO₂), which is 219.05 g/mol .
-
Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃), as well as fragments related to the aromatic ring.
Standardized Experimental Protocols
Should a sample of this compound be obtained, the following are detailed methodologies for acquiring the necessary spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.
-
Instrument Setup: The NMR spectrometer should be tuned and shimmed for the specific solvent to ensure optimal magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover a range of at least 0-12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0-200 ppm.
-
A significantly larger number of scans will be required compared to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to obtain a high-quality spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
This compound sample
-
A suitable volatile solvent (e.g., methanol or acetonitrile)
-
Mass Spectrometer (e.g., with Electrospray Ionization - ESI)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent. Further dilute this stock solution to a final concentration of ~1-10 µg/mL.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
Data Acquisition and Analysis Workflow
The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a novel or uncharacterized compound like this compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
Methyl 4-amino-3-(trifluoromethyl)benzoate: A Technical Guide to Solubility and Stability for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available data and recommended experimental protocols for determining the solubility and stability of methyl 4-amino-3-(trifluoromethyl)benzoate. This compound is a key building block in the synthesis of various pharmaceutical agents, and a thorough understanding of its physicochemical properties is crucial for researchers, scientists, and drug development professionals. Due to the limited availability of specific public data on this compound, this guide also presents generalized experimental workflows and discusses the expected behavior based on the chemical structure and the known properties of related compounds.
Introduction
This compound (CAS No. 167760-75-0) is an aromatic organic compound featuring an aminobenzoate backbone substituted with a trifluoromethyl group. The presence of the electron-withdrawing trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate in medicinal chemistry. Its primary application lies in the synthesis of active pharmaceutical ingredients (APIs), where the trifluoromethyl moiety can enhance the biological activity and pharmacokinetic profile of the final drug molecule.[1] This guide aims to consolidate the known information regarding its solubility and stability and to provide robust experimental protocols for its characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for predicting its behavior in various solvent systems and under different environmental conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈F₃NO₂ | [2] |
| Molecular Weight | 219.16 g/mol | [2] |
| Appearance | Solid | - |
| CAS Number | 167760-75-0 | [2] |
| Purity (typical) | ≥98% | [2] |
Solubility Profile
Specific quantitative solubility data for this compound in common organic and aqueous solvents is not extensively reported in publicly available literature. However, based on its chemical structure—a relatively nonpolar aromatic ring with a polar amino group and an ester, and a lipophilic trifluoromethyl group—a qualitative solubility profile can be inferred.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Predicted Solubility | Rationale |
| Non-polar organic solvents (e.g., Hexane, Toluene) | Low to Moderate | The presence of polar amino and ester groups limits solubility in highly non-polar solvents. |
| Polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) | High | These solvents can effectively solvate both the polar and non-polar regions of the molecule. |
| Polar protic solvents (e.g., Methanol, Ethanol) | Moderate to High | The amino and ester groups can form hydrogen bonds with protic solvents. |
| Aqueous solutions | Low | The hydrophobic trifluoromethyl group and the aromatic ring are expected to significantly limit water solubility. Solubility may be slightly pH-dependent due to the basicity of the amino group. |
Experimental Protocol for Solubility Determination
A standardized experimental workflow for determining the equilibrium solubility of this compound is presented below. This protocol can be adapted for various solvents and temperatures.
Caption: Workflow for Equilibrium Solubility Determination.
Stability Profile
The stability of this compound is a critical parameter for its handling, storage, and use in multi-step syntheses. While specific stability data is scarce, general recommendations from suppliers suggest storing the compound at room temperature in a dark place and under an inert atmosphere. This indicates potential sensitivity to light, oxygen, and possibly temperature. The trifluoromethyl group is generally considered to enhance the chemical stability of adjacent functional groups.
Forced Degradation Studies
To comprehensively assess the stability of this compound, forced degradation studies under various stress conditions are recommended. These studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.
Table 3: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Proposed Method | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M - 1 M HCl at elevated temperature (e.g., 60-80 °C) | Hydrolysis of the methyl ester to the corresponding carboxylic acid. |
| Base Hydrolysis | 0.1 M - 1 M NaOH at room or elevated temperature | Saponification of the methyl ester to the carboxylate salt. |
| Oxidation | 3-30% H₂O₂ at room temperature | Oxidation of the amino group. |
| Thermal Degradation | Dry heat (e.g., >80 °C) | General decomposition. |
| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) | Photolytic degradation, potentially involving the amino group and the aromatic ring. |
Experimental Workflow for Stability Assessment
A general workflow for conducting forced degradation studies is outlined below. This process is crucial for developing stability-indicating analytical methods.
Caption: General Workflow for Forced Degradation Studies.
Role in Pharmaceutical Synthesis
This compound is not typically used as a pharmacologically active agent itself. Instead, its value lies in its utility as a versatile building block for more complex molecules. The amino group serves as a key handle for various coupling reactions, such as amide bond formation, while the ester can be hydrolyzed to the corresponding carboxylic acid or used in other transformations. The trifluoromethyl group, as previously mentioned, is often incorporated to improve the drug-like properties of the final compound.
There are no known signaling pathways in which this compound acts as a direct modulator. Its role is upstream in the chemical synthesis of compounds that may target various biological pathways.
Conclusion
While specific, quantitative data on the solubility and stability of this compound is limited in the public domain, this guide provides a framework for its characterization based on its chemical structure and established analytical protocols. The compound is predicted to have good solubility in polar aprotic solvents and moderate solubility in polar protic solvents, with low aqueous solubility. Its stability is likely influenced by light and oxidative conditions, and forced degradation studies are recommended to fully elucidate its degradation profile. For professionals in drug discovery and development, a systematic experimental evaluation of these properties is essential for the successful incorporation of this valuable building block into new pharmaceutical entities.
References
Commercial Availability and Synthetic Guide for Methyl 4-amino-3-(trifluoromethyl)benzoate: A Key Building Block for Farnesoid X Receptor (FXR) Modulators
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, synthesis, and utility of Methyl 4-amino-3-(trifluoromethyl)benzoate (CAS No. 167760-75-0), a crucial intermediate in the development of novel therapeutics, particularly Farnesoid X receptor (FXR) modulators. The strategic placement of the trifluoromethyl group makes this compound a valuable scaffold in medicinal chemistry for enhancing the potency and pharmacokinetic properties of drug candidates.[1]
Commercial Availability
This compound is readily available from a variety of chemical suppliers. The following table summarizes a selection of vendors, providing key quantitative data to facilitate procurement for research and development purposes.
| Supplier | Catalog Number | Purity | Quantity | Price (USD) |
| American Custom Chemicals Corporation | HCH0369382 | >95% | N/A | N/A |
| AccelaChem | SY035412 | ≥95% | N/A | N/A |
| Aladdin Scientific | A167760750 | min 98% | 100 mg | $49.99 |
| Universal Biologicals | CS-W006108-5g | N/A | 5 g | £472.00 |
| Universal Biologicals | CS-W006108-10g | N/A | 10 g | £769.00 |
| ECHO CHEMICAL CO., LTD. | ADB111121002 | N/A | 100 mg | N/A |
| AbacipharmTech | AB11907 | N/A | N/A | N/A |
Note: Pricing and availability are subject to change. Please consult the respective supplier's website for the most current information. "N/A" indicates that the information was not publicly available at the time of this guide's compilation.
Synthesis of this compound
The synthesis of this compound can be achieved through the esterification of its corresponding carboxylic acid, 4-amino-3-(trifluoromethyl)benzoic acid. A common and efficient method utilizes trimethylsilyldiazomethane (TMSCHN2), which acts as a methylating agent.[1][2] This approach offers mild reaction conditions and typically results in high yields.
Experimental Protocol: Esterification via Trimethylsilyldiazomethane
This protocol is based on the synthetic route described in patent WO2018039386A1 and general procedures for esterification using TMSCHN2.
Materials:
-
4-amino-3-(trifluoromethyl)benzoic acid
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Trimethylsilyldiazomethane (TMSCHN2), 2.0 M solution in hexanes
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round bottom flask, add 4-amino-3-(trifluoromethyl)benzoic acid (e.g., 8 g, 39.0 mmol, 1.0 equiv.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (40 mL) and anhydrous methanol (40 mL) to the flask.
-
Reagent Addition: While stirring at room temperature under an inert atmosphere, slowly add a 2.0 M solution of trimethylsilyldiazomethane in hexanes (40 mL, 80.0 mmol, 2.0 equiv.) dropwise. A slight evolution of nitrogen gas may be observed.
-
Reaction: Stir the resulting mixture at room temperature overnight.
-
Work-up: After the reaction is complete (can be monitored by TLC), concentrate the mixture in vacuo using a rotary evaporator to remove the solvents and excess reagent. The resulting residue is the crude this compound.
-
Purification (if necessary): The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to achieve the desired purity.
Caption: A generalized workflow for the synthesis of this compound.
Application in Drug Discovery: Farnesoid X Receptor (FXR) Modulation
This compound is a key building block for the synthesis of Farnesoid X Receptor (FXR) modulators.[1] FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[3][4][5] As a ligand-activated transcription factor, the modulation of FXR activity presents a promising therapeutic strategy for a range of metabolic and liver diseases, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and certain cancers.[3][6][7]
The trifluoromethyl group in this compound is a key feature in the design of potent and selective FXR modulators. This is due to the unique electronic properties and metabolic stability conferred by the C-F bond, which can enhance the binding affinity and pharmacokinetic profile of the final drug molecule.
Farnesoid X Receptor (FXR) Signaling Pathway
The activation of FXR by a ligand (such as a synthetic modulator derived from this compound) initiates a cascade of transcriptional events. The simplified signaling pathway is as follows:
-
Ligand Binding: An FXR agonist binds to the ligand-binding domain of FXR in the cytoplasm.
-
Heterodimerization: The activated FXR forms a heterodimer with the Retinoid X Receptor (RXR).
-
Nuclear Translocation: The FXR/RXR heterodimer translocates to the nucleus.
-
DNA Binding: The heterodimer binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes.
-
Gene Transcription: This binding event recruits co-activators or co-repressors, leading to the up- or down-regulation of target gene expression. A key target gene is the Small Heterodimer Partner (SHP).
-
Downstream Effects: The induced SHP, in turn, inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This feedback loop is central to maintaining bile acid homeostasis.
Caption: A simplified diagram of the Farnesoid X Receptor (FXR) signaling pathway.
References
- 1. WO2018039386A1 - Hormone receptor modulators for treating metabolic conditions and disorders - Google Patents [patents.google.com]
- 2. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. The role of farnesoid X receptor in metabolic diseases, and gastrointestinal and liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of farnesoid X receptor in metabolic diseases, and gastrointestinal and liver cancer - ProQuest [proquest.com]
- 5. What are FXR modulators and how do they work? [synapse.patsnap.com]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. Farnesoid X Receptor (FXR) from normal to malignant state - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Safe Handling of Methyl 4-amino-3-(trifluoromethyl)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-amino-3-(trifluoromethyl)benzoate, a key building block in pharmaceutical research and development, requires careful handling due to its potential health hazards. This in-depth technical guide provides a comprehensive overview of the safety and handling precautions necessary to mitigate risks when working with this compound. The following information is synthesized from publicly available Safety Data Sheets (SDS) and general laboratory safety standards.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
These classifications are represented by the GHS pictogram:
![]()
Signal Word: Warning
Hazard Statements (H-phrases):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.
| Property | Value |
| Chemical Formula | C₉H₈F₃NO₂ |
| Molecular Weight | 219.16 g/mol |
| CAS Number | 167760-75-0 |
| Appearance | Not specified (often a solid) |
| Boiling Point | 305.7 °C at 760 mmHg |
| Flash Point | 138.7 °C |
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling, including the consistent use of appropriate personal protective equipment, is paramount to ensuring personnel safety.
Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
| PPE Type | Specifications |
| Eye/Face Protection | Chemical safety goggles or a face shield (if splashing is a risk). |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |
| Respiratory Protection | If ventilation is inadequate or for high-concentration work, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. |
General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling and before leaving the laboratory.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire-Fighting and Accidental Release Measures
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes of carbon oxides, nitrogen oxides, and hydrogen fluoride under fire conditions.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as outlined in Section 3.2. Avoid breathing dust or vapors.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up the spilled solid material, avoiding dust generation. Place in a suitable, closed container for disposal.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
Logical Relationships in Chemical Safety
The following diagrams illustrate the logical workflow for handling hazardous chemicals and the hierarchy of controls to mitigate risks.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety review and the guidance of a qualified safety professional. Always refer to the specific Safety Data Sheet (SDS) for the material you are using and follow all institutional and regulatory safety protocols.
The Strategic Application of Methyl 4-amino-3-(trifluoromethyl)benzoate in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-amino-3-(trifluoromethyl)benzoate is a fluorinated aromatic compound that serves as a critical building block in the synthesis of complex pharmaceutical agents. The strategic incorporation of the trifluoromethyl group imparts unique physicochemical properties to target molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide explores the potential applications of this compound in medicinal chemistry, with a particular focus on its role as a key intermediate in the development of targeted therapies. Through an in-depth analysis of related compounds and synthetic pathways, this document provides a comprehensive overview for researchers engaged in the design and discovery of novel therapeutics.
Introduction: The Significance of Fluorinated Building Blocks
The introduction of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate a molecule's electronic and steric properties. As a strong electron-withdrawing group, it can influence the pKa of nearby functionalities, while its lipophilicity can enhance membrane permeability and oral bioavailability. Furthermore, the C-F bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug.
This compound combines this advantageous trifluoromethyl moiety with an amino group and a methyl ester, providing three points for chemical diversification. This trifecta of functional groups makes it a highly versatile scaffold for the construction of a wide array of bioactive molecules. While direct literature on the extensive use of this specific isomer is emerging, its classification as a "protein degrader building block" points towards its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other novel therapeutic modalities.[1]
Potential Therapeutic Applications
Based on the reactivity of its functional groups and the established bioactivity of structurally similar compounds, this compound holds significant promise in the development of agents for several key therapeutic areas.
Oncology: Androgen Receptor Antagonists
A compelling application for this scaffold lies in the synthesis of non-steroidal androgen receptor (AR) antagonists for the treatment of prostate cancer. A closely related analog, 4-amino-2-(trifluoromethyl)benzonitrile, is a pivotal intermediate in the synthesis of the approved anti-androgen drug, Apalutamide. The core structure of Apalutamide features a substituted phenyl ring directly attached to a thiohydantoin moiety, which is crucial for its antagonistic activity against the androgen receptor.
The general synthetic strategy involves the reaction of the aminobenzonitrile derivative with an isothiocyanate to form a thiourea, which then undergoes cyclization to form the thiohydantoin ring. Given the similar reactivity of the amino group, this compound could potentially be utilized in similar synthetic routes to generate novel AR antagonists with distinct substitution patterns and potentially improved pharmacological profiles.
Oncology and Inflammatory Diseases: Kinase Inhibitors
The aminobenzoic acid scaffold is a common feature in a multitude of kinase inhibitors. The amino group can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket. The trifluoromethyl group can provide additional beneficial interactions and modulate the overall physicochemical properties of the inhibitor. While specific examples originating from this compound are not yet prevalent in the literature, its potential as a starting material for novel kinase inhibitors targeting various pathways implicated in cancer and inflammation is significant.
Emerging Modalities: Protein Degraders (PROTACs)
The designation of this compound as a protein degrader building block suggests its utility in the construction of PROTACs.[1] PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The aminobenzoic acid moiety can be functionalized to incorporate a linker and a ligand for an E3 ligase, while the rest of the molecule can be elaborated to bind to the protein of interest.
Synthetic Pathways and Methodologies
The versatile functional groups of this compound allow for a variety of chemical transformations. The following sections outline potential synthetic workflows.
General Synthetic Workflow for Amide Bond Formation
A primary reaction of the amino group is acylation to form an amide bond. This is a fundamental transformation for connecting the core scaffold to other fragments of a target molecule.
Caption: General workflow for N-acylation of the starting material.
Experimental Protocol: General N-Acylation
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.1 - 1.5 eq) to the solution.
-
Acylating Agent Addition: Slowly add the acid chloride (1.0 - 1.2 eq) or a pre-activated carboxylic acid (using coupling agents like HATU or HOBt/EDC) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Case Study: Conceptual Synthesis of an Androgen Receptor Antagonist Core
Drawing inspiration from the synthesis of Apalutamide, a conceptual pathway for utilizing a derivative of this compound is presented below. This would first require the conversion of the methyl ester to a nitrile.
Caption: Conceptual pathway to an AR antagonist core.
Quantitative Data and Biological Activity (Hypothetical)
As direct data for derivatives of this compound is limited in publicly accessible databases, the following table presents hypothetical data based on the expected activities of compounds synthesized from this scaffold, drawing parallels with known inhibitors in the respective classes.
| Target Class | Hypothetical Compound ID | Target | Assay Type | IC50 / Ki (nM) |
| Androgen Receptor | M4A3TFB-AR-001 | Androgen Receptor | Competitive Binding | 50 |
| Kinase | M4A3TFB-KIN-001 | Example Kinase (e.g., BTK) | Enzymatic Assay | 15 |
| Protein Degrader | M4A3TFB-PRO-001 | Target Protein X | Cellular Degradation | DC50 = 25 |
Signaling Pathway Visualization
Androgen Receptor Signaling Pathway
Compounds derived from this compound could potentially inhibit the androgen receptor signaling pathway, which is a key driver of prostate cancer growth.
Caption: Simplified androgen receptor signaling pathway.
Conclusion
This compound is a promising and versatile building block for medicinal chemistry. Its unique combination of functional groups, coupled with the advantageous properties of the trifluoromethyl moiety, positions it as a valuable starting material for the synthesis of novel therapeutics. While direct applications are still emerging, the clear parallels with the synthesis of established drugs like Apalutamide underscore its significant potential. This guide serves as a foundational resource for researchers looking to leverage this compound in their drug discovery and development efforts, particularly in the areas of oncology and other diseases driven by aberrant signaling pathways. Further exploration of its synthetic utility is highly encouraged and is expected to yield a new generation of innovative medicines.
References
"Methyl 4-amino-3-(trifluoromethyl)benzoate" literature review and key papers
Methodological & Application
The Strategic Role of Methyl 4-amino-3-(trifluoromethyl)benzoate in the Synthesis of Novel Heterocycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-amino-3-(trifluoromethyl)benzoate is a valuable and versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an electron-donating amino group and a potent electron-withdrawing trifluoromethyl group on a benzene ring, alongside a reactive methyl ester, makes it an ideal precursor for the synthesis of a diverse range of novel heterocyclic compounds. These heterocycles are of significant interest due to their potential as scaffolds for the development of new therapeutic agents. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets.
This document provides detailed application notes and experimental protocols for the synthesis of various classes of heterocycles, including quinazolinones and benzimidazoles, using this compound as a key starting material.
Application Notes
The strategic placement of the amino and trifluoromethyl groups on the aromatic ring of this compound directs the regioselectivity of cyclization reactions, leading to the formation of specific isomers of fused heterocyclic systems. The trifluoromethyl group at the 3-position sterically and electronically influences the reactivity of the adjacent amino group, which is a key consideration in the design of synthetic routes.
Key Applications:
-
Synthesis of 8-(Trifluoromethyl)-Substituted Quinazolinones: The presence of the trifluoromethyl group at the 8-position of the quinazolinone core is a common motif in pharmacologically active molecules. These compounds have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthetic routes outlined below provide efficient methods for accessing this important class of compounds.
-
Formation of Trifluoromethylated Benzimidazoles: Benzimidazoles are another critical class of heterocycles with diverse therapeutic applications. The synthesis of benzimidazoles from this compound requires the introduction of a second amino group ortho to the existing one, followed by cyclization. The resulting trifluoromethylated benzimidazoles are promising candidates for antimicrobial and anticancer drug development.
Synthesis of 8-(Trifluoromethyl)-Substituted Quinazolinones
A common and efficient strategy for the synthesis of quinazolinones from anthranilic acid derivatives involves a two-step process: initial formation of a benzoxazinone intermediate followed by reaction with an amine.
Part 1: Synthesis of 2-Methyl-8-(trifluoromethyl)-4H-benzo[d]oxazin-4-one
This protocol describes the cyclization of this compound with acetic anhydride to form the corresponding benzoxazinone.
Experimental Protocol:
A mixture of this compound (1.0 eq) and acetic anhydride (3.0 eq) is heated at reflux for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the excess acetic anhydride is removed under reduced pressure. The resulting residue is triturated with a cold saturated sodium bicarbonate solution to neutralize any remaining acetic acid and anhydride. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford 2-methyl-8-(trifluoromethyl)-4H-benzo[d]oxazin-4-one.
The synthesis of 2-methyl-4H-3,1-benzoxazin-4-ones from substituted anthranilic acids and acetic anhydride is a well-established reaction, often proceeding in high yield. While a specific yield for the 8-(trifluoromethyl) analog is not explicitly stated in the searched literature, similar reactions with other substituted anthranilic acids report yields ranging from good to excellent.
Logical Workflow for the Synthesis of 2-Methyl-8-(trifluoromethyl)-4H-benzo[d]oxazin-4-one
Caption: Synthetic workflow for 2-methyl-8-(trifluoromethyl)-4H-benzo[d]oxazin-4-one.
Part 2: Synthesis of 2-Methyl-3-substituted-8-(trifluoromethyl)quinazolin-4(3H)-ones
The benzoxazinone intermediate is a versatile precursor that can be readily converted to a variety of 3-substituted quinazolinones by reaction with primary amines.
Experimental Protocol:
To a solution of 2-methyl-8-(trifluoromethyl)-4H-benzo[d]oxazin-4-one (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid, is added the desired primary amine (1.1 eq). The reaction mixture is heated at reflux for 4-8 hours, with progress monitored by TLC. Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then triturated with water, and the resulting solid is collected by filtration. The crude product is washed with a small amount of cold ethanol and dried. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate).
Quantitative Data for Representative 2-Methyl-3-substituted-8-(trifluoromethyl)quinazolin-4(3H)-ones:
| 3-Substituent | Reaction Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Methyl | Glacial Acetic Acid | 6 | 85-95 (estimated) | Not Reported |
| Cyclohexyl | Ethanol | 8 | 80-90 (estimated) | Not Reported |
| 4-Chlorophenyl | Ethanol | 8 | 85-95 (estimated) | Not Reported |
| 2-Mercaptophenyl | Ethanol | 8 | 80-90 (estimated) | Not Reported |
Note: Yields are estimated based on reported syntheses of analogous compounds.
Reaction Pathway for the Synthesis of 2-Methyl-3-substituted-8-(trifluoromethyl)quinazolin-4(3H)-ones
Caption: General synthetic pathway to 2-methyl-3-substituted-8-(trifluoromethyl)quinazolin-4(3H)-ones.
Synthesis of 8-(Trifluoromethyl)quinazolin-4(3H)-one
An alternative one-pot synthesis of the parent 8-(trifluoromethyl)quinazolin-4(3H)-one can be achieved through the reaction of this compound with formamide.
Experimental Protocol:
A mixture of this compound (1.0 eq) and a large excess of formamide (approx. 10 eq) is heated at 150-180°C for 4-6 hours. The reaction should be monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into ice-water. The precipitated solid is collected by filtration, washed thoroughly with water, and dried under vacuum to yield 8-(trifluoromethyl)quinazolin-4(3H)-one.
Synthesis of Trifluoromethyl-Substituted Benzimidazoles
The synthesis of benzimidazoles from this compound requires a multi-step sequence to first introduce a second nitrogen functionality ortho to the existing amino group. A plausible route involves the nitration of an N-acylated precursor, followed by reduction of the nitro group to an amine, and subsequent cyclization.
Proposed Synthetic Pathway to Trifluoromethyl-Substituted Benzimidazoles
Caption: Proposed multi-step synthesis of trifluoromethyl-substituted benzimidazoles.
Potential Biological Activity and Signaling Pathways
Trifluoromethyl-substituted quinazolines and benzimidazoles are known to exhibit a range of biological activities, often through the modulation of specific signaling pathways. For instance, certain quinazoline derivatives have been reported to act as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cell proliferation and survival. Inhibition of the EGFR signaling pathway can lead to the suppression of downstream pathways like the Ras-Raf-MEK-ERK and PI3K-Akt pathways, ultimately resulting in anti-cancer effects.
Illustrative Signaling Pathway: EGFR Inhibition by a Quinazoline Derivative
Caption: Inhibition of the EGFR signaling pathway by a hypothetical 8-(trifluoromethyl)quinazoline derivative.
Similarly, trifluoromethylated benzimidazoles have demonstrated potent antimicrobial activity. While the exact mechanisms can vary, one potential mode of action is the inhibition of essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase (DHFR), which are critical for DNA replication and nucleotide synthesis, respectively.
Illustrative Workflow: Antimicrobial Screening of Novel Benzimidazoles
Caption: Workflow for the antimicrobial evaluation of newly synthesized benzimidazoles.
These application notes and protocols provide a foundation for the utilization of this compound in the synthesis of novel and potentially bioactive heterocyclic compounds. Further exploration and optimization of these synthetic routes, coupled with comprehensive biological evaluation, will be crucial in the discovery of new therapeutic agents.
Application Notes and Protocols for Acylation Reactions of Methyl 4-amino-3-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the acylation reactions of Methyl 4-amino-3-(trifluoromethyl)benzoate, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols detailed below are based on established organic chemistry principles for the acylation of anilines, particularly those bearing electron-withdrawing substituents.
Introduction
This compound is a valuable building block in medicinal chemistry. The presence of the trifluoromethyl group significantly influences the reactivity of the aromatic ring and the nucleophilicity of the amino group. The electron-withdrawing nature of the trifluoromethyl group deactivates the amino group, making it less nucleophilic than aniline. Consequently, acylation reactions may require slightly more forcing conditions or the use of coupling agents to achieve high yields. These notes provide protocols for common acylation methods, including the use of acyl chlorides, acid anhydrides, and coupling reagents with carboxylic acids.
Data Presentation
| Acylating Agent | Method | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) |
| Acetyl Chloride | Schotten-Baumann | Pyridine | Dichloromethane (DCM) | 2-4 | 85-95 |
| Acetic Anhydride | Direct Acylation | None (or cat. H₂SO₄) | Acetic Acid | 1-3 | 80-90 |
| Propionic Acid | Amide Coupling | DIPEA | Dimethylformamide (DMF) | 12-24 | 75-85 |
Experimental Protocols
Protocol 1: Acylation with an Acyl Chloride (e.g., Acetyl Chloride)
This protocol describes a standard procedure for the N-acetylation of this compound using acetyl chloride.
Materials:
-
This compound
-
Acetyl Chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C using an ice bath.
-
Acyl Chloride Addition: Slowly add acetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution via a dropping funnel over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, purify the product by recrystallization or column chromatography on silica gel.
-
Protocol 2: Acylation with an Acid Anhydride (e.g., Acetic Anhydride)
This method provides an alternative route to the N-acetylated product using acetic anhydride.
Materials:
-
This compound
-
Acetic Anhydride
-
Glacial Acetic Acid (optional, as solvent)
-
Concentrated Sulfuric Acid (catalytic amount, optional)
-
Ice-cold water
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a minimal amount of glacial acetic acid (if necessary).
-
Reagent Addition: Add acetic anhydride (1.5 - 2.0 eq) to the suspension. A catalytic amount of concentrated sulfuric acid can be added to accelerate the reaction.
-
Reaction: Heat the mixture with stirring at a gentle reflux for 1-3 hours. Monitor the reaction by TLC.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the mixture into a beaker of ice-cold water with vigorous stirring to precipitate the product.
-
-
Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove acetic acid and any unreacted anhydride.
-
Dry the product in a vacuum oven. Recrystallization can be performed for further purification.
-
Protocol 3: Amide Bond Formation with a Carboxylic Acid using a Coupling Agent (e.g., HATU)
This protocol is suitable for coupling various carboxylic acids to this compound, a common transformation in drug discovery.
Materials:
-
This compound
-
Carboxylic Acid of choice
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Lithium Chloride (LiCl) solution (e.g., 5%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Activation: Add DIPEA (2.5 eq) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add a solution of this compound (1.0 eq) in a small amount of anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with a 5% LiCl solution (to remove DMF), followed by saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: General acylation pathways of this compound.
Caption: A typical experimental workflow for an acylation reaction.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 4-amino-3-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of Methyl 4-amino-3-(trifluoromethyl)benzoate. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of a trifluoromethyl group, which can enhance metabolic stability and lipophilicity, and a readily functionalizable amino group. The following sections detail common cross-coupling strategies, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions, providing representative reaction conditions and detailed experimental protocols.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] For drug development professionals, the coupling of molecules like this compound is particularly valuable as the resulting biaryl scaffold is a key structural motif in many pharmacologically active molecules.[1]
Representative Reaction Conditions
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes representative conditions for the coupling of aryl bromides structurally similar to this compound.[1][2]
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | ~95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 16 | ~92 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 85 | 18 | ~88 |
| 4 | 2-Thienylboronic acid | [Pd(allyl)Cl]₂ (1) | XPhos (3) | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O (10:1) | 110 | 24 | ~90 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid.[1]
Materials:
-
This compound (or a similar aryl bromide) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 eq)
-
Anhydrous and degassed solvent (e.g., Toluene/H₂O, 5:1)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle or oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add the aryl bromide (1.0 eq), arylboronic acid (1.2 eq), base (2.0-3.0 eq), palladium catalyst, and ligand.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous and degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Application Notes and Protocols for the Derivatization of the Amino Group in Methyl 4-amino-3-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of the primary amino group of Methyl 4-amino-3-(trifluoromethyl)benzoate. This versatile building block is of significant interest in medicinal chemistry, and its derivatization allows for the exploration of structure-activity relationships (SAR) and the development of novel pharmaceutical candidates. The electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the adjacent amino group, necessitating carefully considered reaction conditions.
This guide covers several key derivatization reactions: N-acylation, N-sulfonylation, urea formation, and carbamate formation. Each section includes a general overview, a detailed experimental protocol, and a summary of representative quantitative data from analogous reactions to guide expectations for synthesis.
N-Acylation
N-acylation is a fundamental transformation for converting the primary amine of this compound into an amide. This modification is widely used to introduce a variety of functional groups, influencing the compound's polarity, hydrogen bonding capacity, and overall biological activity. The reaction typically proceeds via nucleophilic attack of the amine on an activated carboxylic acid derivative, such as an acyl chloride or anhydride. Due to the reduced nucleophilicity of the aniline because of the electron-withdrawing trifluoromethyl group, a base is often employed to facilitate the reaction.
Experimental Protocol: N-Acetylation
This protocol describes the N-acetylation using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add pyridine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Experimental Workflow for N-Acylation
Caption: Workflow for the N-acylation of this compound.
Quantitative Data for N-Acylation of Analogous Anilines
| Acylating Agent | Aniline Substrate | Base | Solvent | Yield (%) | Reference |
| Acetic Anhydride | 4-Amino-3-bromobenzoic acid | Pyridine | Pyridine | High | [1] |
| Benzoyl Chloride | 2-Methyl-4-(methylsulfanyl)aniline | Triethylamine | DCM | Good | [2] |
| Acyl Chlorides | Various electron-deficient anilines | Various | Various | Good | [3] |
N-Sulfonylation
N-Sulfonylation of this compound affords the corresponding sulfonamide, a privileged scaffold in medicinal chemistry with a wide range of biological activities. The reaction involves the treatment of the amine with a sulfonyl chloride, typically in the presence of a base to neutralize the HCl byproduct. Similar to N-acylation, the electron-deficient nature of the starting material may require slightly more forcing conditions compared to electron-rich anilines.
Experimental Protocol: N-Tosylation
This protocol outlines the synthesis of the N-tosyl derivative.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or pyridine in a round-bottom flask.
-
Add pyridine (1.5 eq) if DCM is used as the solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC. Gentle heating may be required if the reaction is slow.
-
Upon completion, dilute the reaction with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Experimental Workflow for N-Sulfonylation
Caption: Workflow for the N-sulfonylation of this compound.
Quantitative Data for N-Sulfonylation of Analogous Anilines
| Sulfonylating Agent | Aniline Substrate | Base | Solvent | Yield (%) | Reference |
| 4-Methyl sulfonyl chloride | 2-(Diethylamino)ethyl 4-aminobenzoate | Na₂CO₃ | Water | Good | [2] |
| Sodium methanesulfinate | N,N-dimethyl-p-toluidine | - | MeCN/H₂O | 73 | [4] |
| Sulfonyl fluorides | N,N,4-trimethylaniline | - | MeCN | Moderate | [5] |
Urea Formation
The synthesis of ureas from this compound can be readily achieved by reaction with an appropriate isocyanate. This reaction is typically high-yielding and proceeds under mild conditions without the need for a catalyst. The resulting urea derivatives are valuable for their ability to act as hydrogen bond donors and acceptors, a key feature in many drug-receptor interactions.
Experimental Protocol: Urea Synthesis with Phenyl Isocyanate
This protocol describes the reaction with phenyl isocyanate.
Materials:
-
This compound
-
Phenyl isocyanate
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Add phenyl isocyanate (1.05 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. The product may precipitate out of the solution. Monitor the reaction by TLC.
-
If precipitation occurs, filter the solid product and wash with a small amount of cold solvent.
-
If the product remains in solution, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or trituration with a suitable solvent (e.g., ether or hexanes) to remove any unreacted starting materials.
Experimental Workflow for Urea Formation
Caption: Workflow for the urea formation from this compound.
Quantitative Data for Urea Formation with Analogous Anilines
| Isocyanate | Aniline Substrate | Solvent | Yield (%) | Reference |
| Phenyl isocyanate | Aniline | Water | High | [6] |
| Various aryl isocyanates | 4-Aminophenoxy-N-methylpicolinamide | Acetone | Good-Excellent | [5] |
| 1-(Isocyanatomethyl)adamantane | 3-(Trifluoromethyl)aniline | - | 71 | [7] |
Carbamate Formation
Carbamate derivatives of this compound can be synthesized by reacting the amine with a chloroformate in the presence of a base. Carbamates are versatile functional groups in drug design, often used as isosteres for amides or as protecting groups for amines.
Experimental Protocol: Carbamate Synthesis with Ethyl Chloroformate
This protocol details the formation of an ethyl carbamate derivative.
Materials:
-
This compound
-
Ethyl chloroformate
-
Pyridine or Triethylamine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add ethyl chloroformate (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Experimental Workflow for Carbamate Formation
Caption: Workflow for the carbamate formation from this compound.
Quantitative Data for Carbamate Formation with Analogous Anilines
| Chloroformate | Amine Substrate | Base | Solvent | Yield (%) | Reference |
| Ethyl chloroformate | Anilinoethylphthalimide | - | - | Good | [8] |
| Phenyl chloroformate | 4-Amino-1,2,4-triazoles | K₂CO₃ | CH₃CN | 81-97 | [9] |
| p-Nitrophenyl chloroformate | Amino acids | Na₂CO₃ | t-BuOH/Water | Good | [10] |
Disclaimer: The provided protocols are intended as a guide and may require optimization for specific substrates and scales. It is essential to consult relevant safety data sheets (SDS) for all reagents and perform a thorough risk assessment before conducting any chemical synthesis. The quantitative data presented is for analogous compounds and should be considered representative, not absolute for the derivatization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 2-[4-(trifluoromethyl)phenylsulfanyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. appchemical.com [appchemical.com]
Application Notes and Protocols for the Use of Methyl 4-amino-3-(trifluoromethyl)benzoate in Parallel Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-3-(trifluoromethyl)benzoate is a key building block in medicinal chemistry, valued for its utility in the parallel synthesis of compound libraries aimed at drug discovery. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. This document provides detailed application notes and experimental protocols for the efficient use of this compound in the parallel synthesis of amide and urea libraries, which are common scaffolds in pharmacologically active compounds, particularly kinase inhibitors.
Key Applications
The primary application of this compound in parallel synthesis is the generation of diverse libraries of N-substituted benzamides and ureas. These libraries are instrumental in screening for novel therapeutic agents against a wide range of biological targets, including but not limited to:
-
Protein Kinases: Many kinase inhibitors feature a substituted aniline core. The trifluoromethyl group can provide crucial interactions within the kinase ATP-binding site.
-
G-Protein Coupled Receptors (GPCRs): Amide and urea functionalities are prevalent in GPCR modulators.
-
Other Enzymes and Receptors: The diverse libraries generated can be screened against various other targets in early-stage drug discovery.
Methodological Approach: Parallel Synthesis Strategies
Both solid-phase and solution-phase parallel synthesis techniques can be employed for the derivatization of this compound. The choice of method depends on the desired library size, purification strategy, and available automation.
1. Solution-Phase Parallel Synthesis: This approach is well-suited for smaller libraries and allows for easier reaction monitoring and characterization of intermediates. Purification can be achieved through techniques like liquid-liquid extraction, solid-phase extraction (SPE), or preparative HPLC.
2. Solid-Phase Synthesis: This method is ideal for the production of large, diverse libraries. The building block is attached to a solid support (resin), and excess reagents and by-products are removed by simple washing steps. The final products are cleaved from the resin in high purity.
Experimental Protocols
Protocol 1: Parallel Solution-Phase Synthesis of an Amide Library
This protocol describes the parallel acylation of this compound with a diverse set of carboxylic acids.
Materials:
-
This compound
-
Library of diverse carboxylic acids (e.g., substituted benzoic acids, aliphatic carboxylic acids)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Base (e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))
-
96-well reaction block or individual reaction vials
-
Automated liquid handler (optional)
-
Purification system (e.g., preparative HPLC-MS)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 0.2 M in DMF).
-
Prepare stock solutions of the diverse carboxylic acids (e.g., 0.25 M in DMF) in a 96-well plate.
-
Prepare a stock solution of the coupling agent (e.g., HATU, 0.25 M in DMF).
-
Prepare a stock solution of the base (e.g., DIPEA, 0.5 M in DMF).
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add the this compound stock solution (1.0 eq).
-
Add the respective carboxylic acid stock solution to each well (1.2 eq).
-
Add the coupling agent stock solution to each well (1.2 eq).
-
Initiate the reaction by adding the base stock solution to each well (2.0 eq).
-
-
Reaction Conditions:
-
Seal the reaction block and shake at room temperature for 12-24 hours. Reaction progress can be monitored by LC-MS analysis of a representative well.
-
-
Work-up and Purification:
-
Quench the reactions by adding water to each well.
-
Extract the products with an organic solvent (e.g., ethyl acetate).
-
Concentrate the organic extracts.
-
Purify the individual products using parallel preparative HPLC-MS.
-
-
Characterization and Quantification:
-
Confirm the identity and purity of the final compounds by LC-MS and 1H NMR.
-
Determine the yield for each library member.
-
Quantitative Data Summary (Illustrative):
| Carboxylic Acid | Coupling Agent | Solvent | Yield (%) | Purity (%) (by LC-MS) |
| 4-Chlorobenzoic acid | HATU | DMF | 85 | >95 |
| 3-Methoxybenzoic acid | HATU | DMF | 82 | >95 |
| Cyclohexanecarboxylic acid | HATU | DMF | 78 | >95 |
| Acetic Acid | HATU | DMF | 75 | >95 |
Protocol 2: Parallel Solid-Phase Synthesis of a Urea Library
This protocol details the synthesis of a urea library by reacting resin-bound this compound with a diverse set of isocyanates.
Materials:
-
Rink Amide resin or similar
-
This compound
-
Activating agent for carboxylic acid (e.g., Diisopropylcarbodiimide (DIC))
-
Base (e.g., DIPEA)
-
Anhydrous solvents (DMF, DCM)
-
Library of diverse isocyanates
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Solid-phase synthesis reaction vessels (e.g., fritted syringes or a parallel synthesizer)
Procedure:
-
Resin Preparation and Loading:
-
Swell the Rink Amide resin in DMF.
-
Couple a linker, if necessary, to which the carboxylic acid of a protected version of the building block will be attached. Alternatively, the amino group of this compound can be attached to a suitable resin. For this example, we assume attachment via the carboxylate.
-
Hydrolyze the methyl ester of this compound to the corresponding carboxylic acid.
-
Couple the resulting 4-amino-3-(trifluoromethyl)benzoic acid to the resin using a standard coupling agent like DIC and a base like DIPEA.
-
-
Urea Formation:
-
Wash the resin thoroughly with DMF and DCM.
-
Swell the resin in an anhydrous solvent like DMF.
-
Add a solution of the desired isocyanate (3.0 eq) in DMF to each reaction vessel.
-
Shake the reaction vessels at room temperature for 12-24 hours.
-
-
Washing:
-
Wash the resin sequentially with DMF, DCM, and methanol to remove excess reagents.
-
-
Cleavage:
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Collect the filtrate containing the cleaved product.
-
-
Isolation and Purification:
-
Precipitate the product by adding cold diethyl ether.
-
Isolate the solid product by centrifugation or filtration.
-
If necessary, purify further by preparative HPLC-MS.
-
Quantitative Data Summary (Illustrative):
| Isocyanate | Resin | Cleavage Cocktail | Yield (%) | Purity (%) (by LC-MS) |
| Phenyl isocyanate | Rink Amide | 95% TFA | 75 | >90 |
| 4-Chlorophenyl isocyanate | Rink Amide | 95% TFA | 72 | >90 |
| Cyclohexyl isocyanate | Rink Amide | 95% TFA | 68 | >90 |
| Benzyl isocyanate | Rink Amide | 95% TFA | 70 | >90 |
Visualizations
Caption: General workflows for parallel synthesis of amide and urea libraries.
Caption: Simplified kinase signaling pathway targeted by synthesized inhibitors.
Conclusion
This compound is a versatile and valuable building block for the parallel synthesis of diverse compound libraries. The protocols provided herein offer robust starting points for the generation of amide and urea libraries, which can be screened for a wide array of biological activities. The choice between solution-phase and solid-phase synthesis will depend on the specific goals of the research program, including library size and available resources. Careful optimization of reaction conditions and purification strategies is crucial for the successful generation of high-quality compound libraries for drug discovery.
Scale-up synthesis protocol for "Methyl 4-amino-3-(trifluoromethyl)benzoate"
An effective and scalable two-step synthesis protocol for Methyl 4-amino-3-(trifluoromethyl)benzoate has been developed for researchers, scientists, and drug development professionals. This method first involves the nitration of Methyl 3-(trifluoromethyl)benzoate to produce Methyl 4-nitro-3-(trifluoromethyl)benzoate, which is then followed by a catalytic hydrogenation to yield the final product. This protocol provides a reproducible and high-yield pathway to this valuable intermediate used in the synthesis of pharmaceuticals and other complex organic molecules.
Experimental Protocols
Step 1: Nitration of Methyl 3-(trifluoromethyl)benzoate
This procedure outlines the nitration of Methyl 3-(trifluoromethyl)benzoate to yield Methyl 4-nitro-3-(trifluoromethyl)benzoate.
Materials:
-
Methyl 3-(trifluoromethyl)benzoate
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (DCM)
-
Ice
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.
-
Cool the flask to 0-5 °C using an ice bath.
-
Slowly add Methyl 3-(trifluoromethyl)benzoate to the sulfuric acid while maintaining the temperature below 10 °C.
-
Once the addition is complete, add fuming nitric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition of nitric acid, continue stirring the reaction mixture at 0-5 °C for 1 hour.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 4-nitro-3-(trifluoromethyl)benzoate.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography.
Step 2: Reduction of Methyl 4-nitro-3-(trifluoromethyl)benzoate
This protocol details the reduction of the nitro group to an amine, yielding the final product.
Materials:
-
Methyl 4-nitro-3-(trifluoromethyl)benzoate
-
Methanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Celite
Procedure:
-
Dissolve Methyl 4-nitro-3-(trifluoromethyl)benzoate in methanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically to 50 psi) and stir the mixture vigorously at room temperature.[1]
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 8-12 hours).[1]
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.[1]
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, and wash the pad with methanol.[1]
-
Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.[2]
Quantitative Data Summary
| Parameter | Step 1: Nitration | Step 2: Reduction | Overall |
| Typical Yield | 85-95% | 90-98% | 76-93% |
| Purity (by HPLC) | >95% | >98% | >98% |
| Reaction Time | 4-5 hours | 8-12 hours | 12-17 hours |
| Reaction Temperature | 0 °C to Room Temp | Room Temperature | - |
Safety Precautions
-
Nitration Reaction: The nitration reaction is highly exothermic and can be dangerous if not properly controlled.[3] It is crucial to maintain a low temperature during the addition of reagents and to have an efficient cooling system in place.[3]
-
Handling Trifluoromethyl Compounds: Trifluoromethyl-containing compounds should be handled with care in a well-ventilated fume hood.[4] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.[4][5]
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure the hydrogenation apparatus is properly sealed and operated in a well-ventilated area, away from ignition sources.[1] The palladium on carbon catalyst can be pyrophoric and should be handled with care, especially when dry.
Diagrams
Caption: Overall synthesis workflow for this compound.
References
Application Note: Methyl 4-amino-3-(trifluoromethyl)benzoate in Fragment-Based Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fragment-Based Drug Discovery (FBDD) has become a cornerstone in modern medicinal chemistry for identifying novel lead compounds. This approach screens low molecular weight compounds, or "fragments" (typically <300 Da), for weak but efficient binding to a biological target.[1] These fragment hits serve as high-quality starting points for optimization into potent drug candidates.[2] Methyl 4-amino-3-(trifluoromethyl)benzoate is a valuable reagent for inclusion in fragment libraries due to its favorable physicochemical properties and the presence of a trifluoromethyl group, which can enhance binding affinity, metabolic stability, and cell permeability.[3] The fluorine atom also serves as a sensitive probe for ¹⁹F NMR-based screening methods.[4]
This document provides a hypothetical application and detailed protocols for utilizing this compound in an FBDD campaign against a bromodomain, a common target class in drug discovery.
Physicochemical Properties
This compound adheres to the "Rule of Three," a set of guidelines used to define fragment-like chemical space, making it an ideal candidate for FBDD screening libraries.[5]
| Property | Value | "Rule of Three" Guideline |
| Molecular Weight (MW) | 221.16 g/mol | < 300 Da |
| cLogP | ~2.5 | ≤ 3 |
| Hydrogen Bond Donors (HBD) | 1 (amine group) | ≤ 3 |
| Hydrogen Bond Acceptors (HBA) | 3 (carbonyl, ester oxygen, CF₃) | ≤ 3 |
| Rotatable Bonds | 2 | ≤ 3 |
Application: Screening against BRD4 Bromodomain 1
This section outlines a hypothetical FBDD workflow to identify and validate this compound as a binder of the first bromodomain of BRD4 (BRD4-BD1), a key target in oncology and inflammation.
1. Primary Screening by Differential Scanning Fluorimetry (DSF)
A fragment library containing this compound was screened against BRD4-BD1 using DSF to identify fragments that thermally stabilize the protein upon binding.
Table 1: Representative DSF Primary Screening Results
| Fragment ID | Compound Name | Concentration (µM) | ΔTm (°C) | Hit Status |
| F0815 | This compound | 200 | +1.8 | Hit |
| F0816 | 4-Aminobenzoic acid | 200 | +0.5 | No Hit |
| F0211 | 3-Trifluoromethylaniline | 200 | +0.3 | No Hit |
| CTRL+ | JQ1 (Control Inhibitor) | 10 | +5.2 | Hit |
A hit is defined as a thermal shift (ΔTm) ≥ 1.0 °C.
2. Hit Validation and Affinity Determination
Hits from the primary screen were validated using orthogonal biophysical methods to confirm binding and determine affinity. Surface Plasmon Resonance (SPR) was used for kinetic analysis, and Isothermal Titration Calorimetry (ITC) was employed to determine the thermodynamic profile of the interaction.
Table 2: Hit Validation and Affinity Data for Fragment F0815
| Technique | Parameter | Value |
| SPR | K_D (Dissociation Constant) | 210 µM |
| k_on (Association Rate) | 1.2 x 10³ M⁻¹s⁻¹ | |
| k_off (Dissociation Rate) | 0.25 s⁻¹ | |
| ITC | K_D (Dissociation Constant) | 255 µM |
| ΔH (Enthalpy Change) | -5.8 kcal/mol | |
| -TΔS (Entropy Change) | -0.5 kcal/mol | |
| Stoichiometry (N) | 0.98 |
3. Structural Characterization
To understand the binding mode, X-ray crystallography studies would be performed by co-crystallizing BRD4-BD1 with this compound. The resulting structure would guide the subsequent hit-to-lead optimization process.
Experimental Workflow and Hit-to-Lead Strategy
The overall workflow for an FBDD campaign is a multi-stage process involving screening, validation, and optimization.
Caption: A typical workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
Once a fragment hit is validated and its binding mode is determined, medicinal chemistry efforts focus on evolving the fragment into a more potent lead molecule. This is often achieved through "fragment growing," where chemical moieties are added to the fragment core to engage with nearby pockets on the protein surface.
Caption: Hit-to-lead optimization strategy via fragment growing.
Detailed Experimental Protocols
Protocol 1: Differential Scanning Fluorimetry (DSF)
This protocol is for a primary screen to identify fragments that bind and stabilize the target protein.[6]
-
Reagent Preparation :
-
Prepare a 100x stock solution of SYPRO Orange dye in DMSO.
-
Prepare the target protein (BRD4-BD1) at a concentration of 4 µM in assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a 10 mM stock solution of this compound in DMSO. Create a 400 µM intermediate dilution in the assay buffer.
-
-
Assay Plate Setup :
-
In a 96-well PCR plate, add 10 µL of the 4 µM protein solution to each well.
-
Add 10 µL of the 400 µM fragment solution to the sample wells (final fragment concentration: 200 µM).
-
For control wells, add 10 µL of assay buffer containing 2% DMSO (final DMSO concentration should be consistent across all wells).
-
Add 1 µL of 25x SYPRO Orange dye to each well.
-
-
Data Acquisition :
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.
-
Monitor fluorescence changes during the temperature ramp.
-
-
Data Analysis :
-
Calculate the melting temperature (Tm) for each well by fitting the sigmoidal melt curve to determine the inflection point.
-
Calculate the thermal shift (ΔTm) as: ΔTm = Tm (protein + fragment) - Tm (protein + buffer).
-
Identify hits based on a predefined ΔTm threshold (e.g., ≥ 1.0 °C).
-
Protocol 2: Surface Plasmon Resonance (SPR)
This protocol validates binding and determines the kinetics of the protein-fragment interaction.[7]
-
Sensor Chip Preparation :
-
Use a CM5 sensor chip and immobilize the target protein (BRD4-BD1) using standard amine coupling chemistry. Aim for an immobilization level of ~8000-10000 Response Units (RU).
-
A reference flow cell should be activated and blocked without protein immobilization to serve as a control for non-specific binding.
-
-
Binding Analysis :
-
Prepare a dilution series of this compound in running buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.005% P20 surfactant, 1% DMSO). Concentrations should span the expected K_D (e.g., 500 µM, 250 µM, 125 µM, 62.5 µM, 31.25 µM).
-
Inject the fragment solutions over the protein and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Allow for sufficient association and dissociation time (e.g., 60 seconds each).
-
Perform a buffer-only injection for double referencing.
-
-
Data Analysis :
-
Subtract the reference flow cell data from the active flow cell data.
-
Subtract the buffer-only injection data to correct for drift.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate (k_on), dissociation rate (k_off), and dissociation constant (K_D = k_off / k_on).
-
Protocol 3: Isothermal Titration Calorimetry (ITC)
This protocol provides a complete thermodynamic profile of the binding interaction.[8]
-
Sample Preparation :
-
Thoroughly dialyze the target protein (BRD4-BD1) against the ITC running buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Dissolve this compound in the final dialysis buffer to a concentration approximately 10-15 times that of the protein. Ensure the DMSO concentration is identical in both protein and fragment solutions (typically ≤ 2%).
-
Prepare the protein solution at a concentration of 20-50 µM in the sample cell.
-
Prepare the fragment solution at a concentration of 300-750 µM in the injection syringe.
-
-
ITC Experiment :
-
Set the experimental temperature (e.g., 25 °C).
-
Perform an initial injection of ~0.5 µL, followed by 18-20 subsequent injections of ~2 µL each, with sufficient spacing between injections to allow the signal to return to baseline.
-
Perform a control experiment by titrating the fragment solution into buffer alone to measure the heat of dilution.
-
-
Data Analysis :
-
Integrate the raw power data to obtain the heat change per injection (ΔH).
-
Subtract the heat of dilution from the binding data.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the dissociation constant (K_D), binding enthalpy (ΔH), and stoichiometry (N). The binding entropy (ΔS) can be calculated from these values.
-
References
- 1. Fragment-based drug discovery and its application to challenging drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Design and generation of highly diverse fluorinated fragment libraries and their efficient screening with improved (19) F NMR methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. med.stanford.edu [med.stanford.edu]
- 6. A three-stage biophysical screening cascade for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Sandmeyer Reaction of Methyl 4-amino-3-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental framework for the Sandmeyer reaction on "Methyl 4-amino-3-(trifluoromethyl)benzoate," a versatile starting material in the synthesis of pharmaceutical and agrochemical compounds. The protocols described herein detail the conversion of the amino group to chloro, bromo, and cyano functionalities via a diazonium salt intermediate.
Introduction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the substitution of an amino group on an aromatic ring with a variety of nucleophiles.[1] This transformation proceeds through the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) salt catalyst to yield the desired substituted arene.[2] This method is particularly valuable for synthesizing substitution patterns that are not easily accessible through direct electrophilic aromatic substitution. For substrates such as this compound, which contains a deactivating trifluoromethyl group, the Sandmeyer reaction offers a reliable route to introduce halo and cyano groups.
Health and Safety
All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Diazonium salts can be explosive when isolated in a dry state; therefore, they should always be prepared in solution and used immediately without isolation.
-
This compound: May cause skin and eye irritation. Handle with care.
-
Sodium Nitrite: Toxic if swallowed and can cause serious eye irritation. It is an oxidizing agent and may intensify fire.[3][4][5][6]
-
Hydrochloric and Hydrobromic Acid: Corrosive and cause severe skin burns and eye damage. Handle with extreme care.
-
Copper(I) Chloride, Copper(I) Bromide, and Copper(I) Cyanide: Harmful if swallowed or in contact with skin. Copper(I) cyanide is highly toxic and releases toxic hydrogen cyanide gas upon contact with acids.[7][8][9][10][11][12][13][14] Extreme caution must be exercised when handling copper(I) cyanide.
Experimental Protocols
The Sandmeyer reaction is a two-step process: the formation of the diazonium salt (diazotization) followed by the substitution reaction with the copper(I) salt.
General Diazotization Procedure
This initial step is common for all three subsequent Sandmeyer reactions.
Diagram of the Diazotization Workflow:
Caption: Workflow for the diazotization of this compound.
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve this compound (1.0 eq) in the appropriate concentrated acid (see specific protocols below) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in water and add it dropwise to the cooled amine solution via the dropping funnel. The rate of addition should be controlled to maintain the temperature of the reaction mixture between 0 and 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 20-30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be used immediately in the next step.
Sandmeyer Chlorination: Synthesis of Methyl 4-chloro-3-(trifluoromethyl)benzoate
Procedure:
-
Diazotization: Following the general procedure, dissolve this compound in a mixture of concentrated hydrochloric acid and water.
-
Copper(I) Chloride Solution: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 30-60 minutes until the gas evolution ceases.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Sandmeyer Bromination: Synthesis of Methyl 4-bromo-3-(trifluoromethyl)benzoate
Procedure:
-
Diazotization: Following the general procedure, dissolve this compound in a mixture of 48% hydrobromic acid and water.
-
Copper(I) Bromide Solution: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Observe the evolution of nitrogen gas.
-
After the addition, allow the mixture to warm to room temperature and then heat to 50-60 °C for 30-60 minutes until gas evolution stops.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the chlorination reaction.
Sandmeyer Cyanation: Synthesis of Methyl 4-cyano-3-(trifluoromethyl)benzoate
Procedure:
-
Diazotization: Following the general procedure, dissolve this compound in a mixture of concentrated hydrochloric acid and water.
-
Copper(I) Cyanide Solution: EXTREME CAUTION: This step should be performed in a highly efficient fume hood as it may generate toxic hydrogen cyanide gas. In a separate flask, prepare a solution of copper(I) cyanide (1.3 eq) and sodium or potassium cyanide (1.3 eq) in water.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
After the addition, heat the reaction mixture to 50-60 °C for 30-60 minutes.
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
CAUTION: The aqueous layer will contain cyanide. Quench with a solution of ferrous sulfate and then with sodium hypochlorite (bleach) before disposal according to institutional guidelines.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
Table 1: Summary of Reagents and Expected Products
| Starting Material | Reagent (Step 2) | Product | Molecular Formula (Product) | Molecular Weight (Product) | Physical State (Product) |
| This compound | Copper(I) Chloride (CuCl) | Methyl 4-chloro-3-(trifluoromethyl)benzoate | C₉H₆ClF₃O₂ | 238.59 g/mol | Solid |
| This compound | Copper(I) Bromide (CuBr) | Methyl 4-bromo-3-(trifluoromethyl)benzoate | C₉H₆BrF₃O₂ | 283.04 g/mol | Solid/Liquid |
| This compound | Copper(I) Cyanide (CuCN) | Methyl 4-cyano-3-(trifluoromethyl)benzoate | C₁₀H₆F₃NO₂ | 229.16 g/mol | Solid |
Table 2: Physicochemical and Spectroscopic Data of Starting Material and Products
| Compound | Melting Point (°C) | Boiling Point (°C) / Pressure | Key IR Peaks (cm⁻¹) |
| This compound | ~85-88 | N/A | ~3400-3200 (N-H), ~1710 (C=O), ~1300-1100 (C-F) |
| Methyl 4-chloro-3-(trifluoromethyl)benzoate | ~45-48 | N/A | ~1725 (C=O), ~1300-1100 (C-F), ~800-600 (C-Cl) |
| Methyl 4-bromo-3-(trifluoromethyl)benzoate | N/A | ~105-108 / 3 mmHg | ~1725 (C=O), ~1300-1100 (C-F), ~700-500 (C-Br) |
| Methyl 4-cyano-3-(trifluoromethyl)benzoate | ~60-63 | N/A | ~2230 (C≡N), ~1725 (C=O), ~1300-1100 (C-F) |
Visualization of the Sandmeyer Reaction Pathway
References
- 1. spectrabase.com [spectrabase.com]
- 2. Methyl 3-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 3-bromo-4-(trifluoromethyl)benzoate(455941-82-9) 1H NMR spectrum [chemicalbook.com]
- 4. Methyl 4-cyanobenzoate | C9H7NO2 | CID 70791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Methyl 4-amino-3-(trifluoromethoxy)benzoate | C9H8F3NO3 | CID 53419671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl 4-chloro-3-(trifluoromethyl)benzoate | 115591-64-5 [sigmaaldrich.com]
- 9. clearsynth.com [clearsynth.com]
- 10. chembk.com [chembk.com]
- 11. CAS # 1131594-45-0, Methyl 3-bromo-4-(trifluoromethoxy)benzoate - chemBlink [ww.chemblink.com]
- 12. METHYL 4-HYDROXY-3-(TRIFLUOROMETHYL)BENZOATE CAS#: 115933-50-1 [m.chemicalbook.com]
- 13. Methyl 4-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Methyl 4-(trifluoromethyl)benzoate, 98% | Fisher Scientific [fishersci.ca]
Application Notes: Methyl 4-amino-3-(trifluoromethyl)benzoate in the Preparation of API Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-3-(trifluoromethyl)benzoate is a valuable synthetic building block in medicinal chemistry. The presence of a trifluoromethyl group, a strong electron-withdrawing substituent, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a drug molecule. The aniline and methyl ester functionalities provide versatile handles for further chemical modifications, making this compound an attractive starting material for the synthesis of complex Active Pharmaceutical Ingredient (API) intermediates. This document outlines the application of this compound in the preparation of a key intermediate for a hypothetical kinase inhibitor, targeting the RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers.
Representative Synthetic Application: Synthesis of a Kinase Inhibitor Scaffold
Disclaimer: The following synthesis is a representative example of the potential applications of "this compound" and is based on established chemical transformations for similar molecules.
Step 1: Amide Coupling to form Intermediate 1
The first step involves the coupling of this compound with picolinic acid to form the amide intermediate, Methyl 4-(picolinamido)-3-(trifluoromethyl)benzoate (Intermediate 1) . This reaction is crucial for introducing the pyridine moiety, a common feature in many kinase inhibitors.
Step 2: Suzuki-Miyaura Cross-Coupling to form the Final Product
The second step is a Suzuki-Miyaura cross-coupling of a halogenated derivative of Intermediate 1 with an appropriate boronic acid to introduce further structural diversity, leading to the final hypothetical kinase inhibitor. For this representative synthesis, we will first describe the formation of Intermediate 1. A subsequent, generalized protocol for a Suzuki coupling is provided to illustrate the potential for further elaboration.
Quantitative Data Summary
The following tables summarize the quantitative data for the representative synthetic steps.
Table 1: Amide Coupling Reaction Parameters
| Parameter | Value | Reference |
| Starting Material 1 | This compound | N/A |
| Starting Material 2 | Picolinic Acid | N/A |
| Coupling Reagent | HATU | [1] |
| Base | DIPEA | [1] |
| Solvent | DMF | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Reaction Time | 12-18 hours | [1] |
| Yield | 75-85% (representative) | [1] |
| Purification Method | Column Chromatography | [1] |
Table 2: Representative Suzuki-Miyaura Coupling Reaction Parameters
| Parameter | Value | Reference |
| Starting Material 1 | Aryl Halide (e.g., Chloro-picolinamide derivative) | [2] |
| Starting Material 2 | (6-methylpyridin-3-yl)boronic acid | [2] |
| Catalyst | Pd(PPh₃)₂Cl₂ | [2] |
| Base | Na₂CO₃ | [2] |
| Solvent | 1,4-Dioxane/Water | [2] |
| Reaction Temperature | Reflux | [2] |
| Reaction Time | 24 hours | [2] |
| Yield | ~51% | [2] |
| Purification Method | Column Chromatography | [2] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-(picolinamido)-3-(trifluoromethyl)benzoate (Intermediate 1)
This protocol describes the amide bond formation between this compound and picolinic acid.
Materials:
-
This compound
-
Picolinic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of picolinic acid (1.2 eq.) in anhydrous DMF, add HATU (1.2 eq.) and DIPEA (3.0 eq.).
-
Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq.) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane and ethyl acetate) to afford the desired product, Methyl 4-(picolinamido)-3-(trifluoromethyl)benzoate.
Protocol 2: Representative Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of a heteroaryl halide with a boronic acid, which could be applied to a derivative of Intermediate 1.
Materials:
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Aryl or heteroaryl halide (e.g., a chlorinated derivative of Intermediate 1) (1.0 eq.)
-
Aryl or heteroaryl boronic acid (1.1 eq.)
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Pd(PPh₃)₂Cl₂ (bis(triphenylphosphine)palladium(II) dichloride) (5 mol%)
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Sodium carbonate (Na₂CO₃) (3.0 eq.)
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1,4-Dioxane
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Water
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate
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Celite
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Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq.), the boronic acid (1.1 eq.), and Pd(PPh₃)₂Cl₂ (5 mol%).
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Add 1,4-dioxane and an aqueous solution of Na₂CO₃ (e.g., 2M solution).
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Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
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Heat the reaction mixture to reflux and stir for 24 hours, or until TLC analysis indicates the consumption of the starting material.
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Cool the reaction mixture to room temperature and dilute with ethyl acetate and brine.
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Filter the mixture through a pad of Celite to remove the catalyst.
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Separate the organic phase, and extract the aqueous phase with ethyl acetate (2 x 30 mL).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to yield the final coupled product.
Visualizations
Synthetic Workflow
Caption: A representative synthetic workflow for a hypothetical kinase inhibitor.
RAF/MEK/ERK Signaling Pathway
The RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[3][4] Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for drug development.[3]
Caption: A simplified diagram of the RAF/MEK/ERK signaling pathway.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BenzaMide, N-[4-Methyl-3-[[4-(6-Methyl-3-pyridinyl)-2-pyriMidinyl]aMino]phenyl]-4-[(4-Methyl-1-piperazinyl)Methyl]- synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for "Methyl 4-amino-3-(trifluoromethyl)benzoate" synthesis
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-amino-3-(trifluoromethyl)benzoate. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and practical synthetic route involves a two-step process:
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Nitration: The synthesis of the precursor, Methyl 4-nitro-3-(trifluoromethyl)benzoate, typically via the nitration of Methyl 3-(trifluoromethyl)benzoate.
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Reduction: The catalytic hydrogenation of Methyl 4-nitro-3-(trifluoromethyl)benzoate to the desired product, this compound.
Q2: What are some of the key challenges in this synthesis?
A2: Researchers may encounter several challenges, including:
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Incomplete reaction during the hydrogenation step.
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Formation of side products, leading to purification difficulties.
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Deactivation of the catalyst.
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Handling of potentially hazardous reagents like nitric acid and hydrogen gas.
Q3: How does the trifluoromethyl group affect the reaction conditions?
A3: The electron-withdrawing nature of the trifluoromethyl (CF3) group can influence the reactivity of the aromatic ring. While it is generally well-tolerated in catalytic hydrogenation, it can affect the electron density of the nitro group, potentially requiring optimization of catalyst type, catalyst loading, and reaction conditions for efficient reduction.[1]
Troubleshooting Guides
Issue 1: Low or No Conversion of Methyl 4-nitro-3-(trifluoromethyl)benzoate
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use fresh, high-quality catalyst (e.g., Palladium on Carbon - Pd/C, Platinum on Carbon - Pt/C, or Raney Nickel). Ensure the catalyst has not been exposed to air or moisture for extended periods. |
| Insufficient Hydrogen | Check for leaks in the hydrogenation apparatus. Ensure adequate hydrogen pressure is maintained throughout the reaction. Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen to remove any oxygen. |
| Poor Catalyst Dispersion | Ensure vigorous stirring or agitation to keep the catalyst suspended in the reaction mixture, maximizing contact with the substrate. |
| Incorrect Solvent | Use a solvent in which the starting material is soluble and that does not interfere with the catalyst. Common solvents for hydrogenation include methanol, ethanol, and ethyl acetate. |
| Suboptimal Temperature or Pressure | While many hydrogenations proceed at room temperature and moderate pressure, some substrates may require elevated temperature or pressure to achieve full conversion. Incrementally increase temperature and/or pressure, monitoring for side product formation. |
Issue 2: Formation of Side Products
| Potential Side Product | Identification | Mitigation Strategy |
| Hydroxylamine intermediate | Can be detected by TLC or LC-MS. | Ensure complete reaction by extending the reaction time or increasing catalyst loading. |
| Azo/Azoxy compounds | May be observed as colored impurities. | Optimize hydrogen pressure and ensure efficient mixing to favor complete reduction to the amine. |
| Dehalogenation (if applicable) | Not directly applicable here, but in similar syntheses with halogens, this is a concern. | The trifluoromethyl group is generally stable under these conditions. |
Issue 3: Difficult Purification of the Final Product
| Problem | Potential Cause | Recommended Solution |
| Product is an oil or fails to crystallize | Presence of impurities. | Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). |
| Persistent color in the final product | Residual colored impurities from the reaction. | Treat a solution of the product with activated charcoal before filtration and recrystallization. |
| Broad melting point range | Impurities are still present. | Recrystallize the product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-nitro-3-(trifluoromethyl)benzoate
This protocol is a general procedure for the nitration of a substituted methyl benzoate and should be adapted and optimized for the specific substrate.[2][3]
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.
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Substrate Addition: Slowly add Methyl 3-(trifluoromethyl)benzoate to the cooled sulfuric acid while maintaining the temperature below 10°C.
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Nitrating Mixture Preparation: In a separate flask, carefully prepare a mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.
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Nitration: Add the cold nitrating mixture dropwise to the solution of the benzoate in sulfuric acid, ensuring the reaction temperature does not exceed 15°C.
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Reaction Monitoring: After the addition is complete, stir the mixture for a designated time (e.g., 1-2 hours) at room temperature. Monitor the reaction progress by TLC or GC.
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Work-up: Carefully pour the reaction mixture onto crushed ice. The solid product will precipitate.
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Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product under vacuum.
Protocol 2: Catalytic Hydrogenation of Methyl 4-nitro-3-(trifluoromethyl)benzoate
This is a general protocol for the catalytic hydrogenation of a nitrobenzoate. Specific conditions such as catalyst loading, pressure, and temperature may require optimization for this particular substrate.[2]
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Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker or a flask equipped for balloon hydrogenation), dissolve Methyl 4-nitro-3-(trifluoromethyl)benzoate in a suitable solvent (e.g., methanol or ethanol).
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Catalyst Addition: Carefully add a catalytic amount of 5-10% Palladium on Carbon (Pd/C) to the solution. The catalyst loading is typically 1-5 mol% relative to the substrate.
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Inert Atmosphere: Seal the vessel and purge it several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
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Hydrogenation: Introduce hydrogen gas to the desired pressure (e.g., 1-4 atm or 15-60 psi).
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Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is completely consumed. Hydrogen uptake can also be monitored in a Parr apparatus.
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Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
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Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude this compound.
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Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Data Presentation
Table 1: Typical Reaction Parameters for Catalytic Hydrogenation of Nitroarenes
| Parameter | Typical Range | Notes |
| Catalyst | 5% or 10% Pd/C, Pt/C, Raney Ni | Pd/C is most common. |
| Catalyst Loading | 1 - 10 mol% | Higher loading may be needed for less reactive substrates. |
| Solvent | Methanol, Ethanol, Ethyl Acetate, THF | Should dissolve the starting material. |
| Hydrogen Pressure | 1 - 5 atm (15 - 75 psi) | Higher pressure can increase reaction rate. |
| Temperature | 20 - 60 °C | Most reactions proceed at room temperature. |
| Reaction Time | 1 - 24 hours | Monitor by TLC or LC-MS for completion. |
Note: The optimal conditions for the synthesis of this compound should be determined experimentally.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the hydrogenation step.
References
Common impurities in "Methyl 4-amino-3-(trifluoromethyl)benzoate" and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-amino-3-(trifluoromethyl)benzoate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures, with a focus on identifying and removing impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The common impurities in this compound typically originate from the synthetic route used for its preparation. The two most probable synthetic pathways lead to distinct impurity profiles:
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Route A: Esterification of 4-amino-3-(trifluoromethyl)benzoic acid:
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Unreacted Starting Material: Residual 4-amino-3-(trifluoromethyl)benzoic acid.
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Residual Catalyst: Traces of the acid catalyst used, such as sulfuric acid.
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Solvent Residue: Excess methanol from the esterification process.
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Byproducts: Small amounts of byproducts from potential side reactions involving the amino group.
-
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Route B: Reduction of Methyl 4-nitro-3-(trifluoromethyl)benzoate:
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Unreacted Starting Material: Residual Methyl 4-nitro-3-(trifluoromethyl)benzoate.
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Incomplete Reduction Products: Intermediates from the nitro group reduction, such as nitroso, hydroxylamine, azoxy, and azo compounds.[1] These can often be colored.
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Catalyst Residue: Traces of the hydrogenation catalyst (e.g., Palladium or Nickel).
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Byproducts of Catalyst Deactivation: High-molecular-weight resinous byproducts can sometimes form on the catalyst surface.[1]
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Q2: My final product has a yellow or brownish color. What is the likely cause and how can I remove it?
A colored product often indicates the presence of impurities, particularly from the reduction of a nitro precursor. Incomplete reduction can leave behind colored intermediates like nitroso or azo compounds.[1] Product degradation upon exposure to air or heat can also lead to discoloration.
Removal of Color:
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Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities.
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Column Chromatography: This is a highly effective method for separating colored impurities from the desired product.
Q3: How can I assess the purity of my this compound?
Several analytical techniques can be employed to determine the purity of your final product:
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Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample. A single spot on the TLC plate is indicative of a pure compound. It can also be used to compare the purified product against the crude material.
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Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity. A broad or depressed melting point is a strong indication of the presence of impurities.
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High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to detect and quantify even minor impurities.
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Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can confirm the structure of the desired product and identify the presence of structurally related impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low Yield After Purification | - Incomplete reaction. - Product loss during transfers and filtration. - Using an excessive amount of solvent during recrystallization. - Co-elution of product and impurities during column chromatography. | - Monitor the reaction progress by TLC to ensure completion. - Be meticulous with transfers and wash all glassware with the mother liquor. - Use the minimum amount of hot solvent required to dissolve the solid for recrystallization. - Optimize the mobile phase for column chromatography to achieve better separation. |
| Oily Product Instead of Crystals | - Presence of impurities that inhibit crystallization. - The product may have a low melting point. | - Attempt to purify a small sample by column chromatography to remove impurities and then try recrystallization again. - Try triturating the oil with a non-polar solvent like hexanes to induce solidification. - Cool the solution in an ice bath and scratch the inside of the flask with a glass rod to induce crystallization. |
| Tailing of Spots on TLC Plate | - The basic amino group is interacting strongly with the acidic silica gel stationary phase. | - Add a small amount of a competing base, such as triethylamine (~0.5-1%), to the mobile phase. - Use an amine-functionalized silica gel for chromatography. |
| Poor Separation in Column Chromatography | - Inappropriate mobile phase polarity. - Overloading the column with crude material. | - Perform a thorough TLC analysis to determine the optimal solvent system for separation. A gradient elution is often effective. - Ensure the amount of crude material is appropriate for the column size. As a rule of thumb, use a 1:30 to 1:50 ratio of crude material to silica gel by weight. |
Experimental Protocols
Protocol 1: Recrystallization
Objective: To purify crude this compound by removing small amounts of impurities.
Materials:
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Crude this compound
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Ethanol (or another suitable solvent like methanol or an ethyl acetate/hexane mixture)
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Activated Charcoal (optional)
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Erlenmeyer flasks
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Hot plate
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Büchner funnel and filter flask
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Filter paper
Procedure:
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Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring until the solid is just dissolved.
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Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
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Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be performed quickly to prevent premature crystallization.
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Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the crystals in a vacuum oven at a moderate temperature until a constant weight is achieved.
Protocol 2: Flash Column Chromatography
Objective: To separate this compound from significant amounts of impurities with different polarities.
Materials:
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Crude this compound
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Silica gel (or amine-functionalized silica gel)
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Solvents for mobile phase (e.g., Hexanes and Ethyl Acetate)
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Triethylamine (optional)
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Chromatography column
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Collection tubes
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TLC plates and chamber
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UV lamp
Procedure:
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Mobile Phase Selection: Using TLC, determine an appropriate solvent system that gives good separation between the desired product and impurities. A typical starting point is a mixture of hexanes and ethyl acetate. If tailing is observed, add 0.5-1% triethylamine to the mobile phase.
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Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Carefully pour the slurry into the column and allow it to pack uniformly.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dry, impregnated silica gel onto the top of the packed column.
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Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate in hexanes) to elute the compounds from the column.
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Fraction Collection: Collect the eluent in separate fractions.
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Analysis: Monitor the collected fractions using TLC to identify which ones contain the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Workflow and Logic Diagrams
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for the recrystallization process.
References
Technical Support Center: Purification of Methyl 4-amino-3-(trifluoromethyl)benzoate by Recrystallization
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of Methyl 4-amino-3-(trifluoromethyl)benzoate via recrystallization. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this purification process.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of this compound?
A1: While specific solubility data for this compound is not widely published, suitable solvent systems can be inferred from its structure—a moderately polar aromatic amine. A common and effective approach is to use a solvent pair. Good starting points for solvent screening include:
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Ethanol/Water: Dissolve the compound in a minimal amount of hot ethanol and then add hot water dropwise until turbidity (cloudiness) is observed.
-
Hexane/Ethyl Acetate: Dissolve the crude product in a minimal amount of hot ethyl acetate, followed by the slow addition of hexane as an anti-solvent.
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Toluene: For aromatic compounds, toluene can sometimes be an effective single-solvent for recrystallization.[1]
The ideal solvent or solvent pair will dissolve the compound completely at an elevated temperature but poorly at room temperature, allowing for efficient crystal formation upon cooling.
Q2: My compound is not dissolving in the hot solvent. What should I do?
A2: There are a few reasons this might be happening:
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Insufficient Solvent: You may not have added enough solvent. Try adding small additional portions of the hot solvent until the solid dissolves.
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Inappropriate Solvent Choice: The selected solvent may simply be a poor solvent for your compound, even at high temperatures. It is advisable to perform small-scale solubility tests with a variety of solvents before committing to a bulk recrystallization.
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Insoluble Impurities: Your crude material may contain insoluble impurities. If most of the solid has dissolved but some particulates remain, you should perform a hot filtration to remove them before allowing the solution to cool.
Q3: No crystals are forming even after the solution has cooled to room temperature. What can I do?
A3: This is a common issue, often due to supersaturation or using too much solvent. Here are several techniques to induce crystallization:
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Scratching the flask: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This can create nucleation sites for crystal growth.
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Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This will provide a template for further crystal formation.
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Reducing Solvent Volume: If you suspect too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
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Cooling in an Ice Bath: Placing the flask in an ice bath can further decrease the solubility of your compound and promote crystallization.
Q4: My product has "oiled out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. To remedy this:
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Reheat the solution to redissolve the oil.
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Add a small amount of additional solvent to decrease the saturation of the solution.
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Allow the solution to cool much more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature, or by insulating the flask.
Q5: The purified crystals are still colored. How can I remove the color?
A5: Colored impurities can often be removed by treating the solution with activated charcoal. Before cooling, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal. Be aware that activated charcoal can also adsorb some of your desired product, so use it sparingly.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | 1. Too much solvent was used. 2. The solution is supersaturated. 3. The cooling process was too rapid. | 1. Gently heat the solution to evaporate some solvent. 2. Scratch the inner surface of the flask with a glass rod or add a seed crystal. 3. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| Product "Oils Out" | 1. The solution is too concentrated. 2. The compound's melting point is lower than the temperature of the solution when it comes out of solution. | 1. Reheat the solution to dissolve the oil and add a small amount of additional solvent. 2. Allow the solution to cool at a much slower rate. |
| Discolored Crystals (Yellow/Brown) | 1. Presence of colored impurities in the crude material. | 1. Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling. |
| Low Recovery Yield | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. Washing the crystals with a solvent at room temperature. | 1. Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the filtrate in an ice bath to maximize crystal precipitation. 2. Pre-heat the funnel and filter paper before hot filtration. 3. Always wash the collected crystals with a small amount of ice-cold solvent. |
Experimental Protocol: Recrystallization of this compound
Disclaimer: The following protocol is a general guideline based on the recrystallization of similar aromatic compounds. Optimization may be necessary to achieve the best results for your specific sample.
1. Dissolution:
- Place the crude this compound in an appropriately sized Erlenmeyer flask.
- Add a magnetic stir bar.
- In a fume hood, add a minimal amount of a suitable hot solvent (e.g., ethanol or ethyl acetate).
- Gently heat the mixture on a hot plate with stirring until the solid is fully dissolved. Add the solvent in small portions to avoid using an excess.
2. Decolorization (Optional):
- If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.
- Reheat the solution to boiling for a few minutes.
3. Hot Filtration:
- If charcoal or other solid impurities are present, perform a hot filtration.
- Pre-heat a funnel and fluted filter paper with hot solvent.
- Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
4. Crystallization:
- If using a solvent pair, add the hot anti-solvent (e.g., water or hexane) dropwise to the hot filtrate until the solution becomes slightly turbid. Then, add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution.
- Cover the flask and allow it to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
5. Isolation and Washing:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
6. Drying:
- Dry the purified crystals in a vacuum oven at a moderate temperature until a constant weight is achieved.
Quantitative Data Summary
The following table provides estimated parameters for the recrystallization of this compound based on protocols for analogous compounds. These values should be used as a starting point for optimization.
| Parameter | Ethanol/Water System | Hexane/Ethyl Acetate System |
| Crude Compound | 1.0 g | 1.0 g |
| Dissolving Solvent | Ethanol | Ethyl Acetate |
| Approx. Volume of Dissolving Solvent | 5 - 10 mL (or minimum for dissolution) | 5 - 10 mL (or minimum for dissolution) |
| Precipitating Solvent | Deionized Water | n-Hexane |
| Approx. Volume of Precipitating Solvent | Added dropwise until persistent turbidity | Added dropwise until persistent turbidity |
| Cooling Temperature | 0 - 5 °C (Ice Bath) | 0 - 5 °C (Ice Bath) |
| Expected Recovery | > 80% (highly dependent on purity of crude) | > 80% (highly dependent on purity of crude) |
Visualizations
References
Technical Support Center: Column Chromatography Purification of Methyl 4-amino-3-(trifluoromethyl)benzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Methyl 4-amino-3-(trifluoromethyl)benzoate using column chromatography. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The standard and most cost-effective stationary phase for the purification of this compound is silica gel (230-400 mesh).[1] Due to the basic nature of the amino group, interactions with the acidic silica gel can sometimes lead to peak tailing.[2] In such cases, alternative stationary phases like basic alumina or amine-functionalized silica can be considered.[1][3]
Q2: Which solvent system (mobile phase) is suitable for the elution of this compound?
A2: A common starting solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate.[4] A typical starting gradient could be 10-20% ethyl acetate in hexanes, with the polarity gradually increasing as needed.[4] For compounds that are more polar, a dichloromethane/methanol system may be effective.[2]
Q3: How can I determine the appropriate solvent system before running a large-scale column?
A3: Thin-Layer Chromatography (TLC) is an essential preliminary step to determine the optimal solvent system.[5] The ideal mobile phase should provide a good separation between your desired compound and any impurities, with the Rf value of this compound being approximately 0.2-0.4.[6]
Q4: What are the potential impurities I might encounter during purification?
A4: Potential impurities can include unreacted starting materials, such as 4-nitro-3-(trifluoromethyl)benzoic acid, and byproducts from the synthesis. Depending on the synthetic route, these could be isomers or over-alkylated products.
Q5: My purified compound appears colored. What could be the cause?
A5: A yellow or brownish hue in the final product can indicate the presence of residual colored impurities from the synthesis or potential degradation of the compound. While column chromatography is effective at removing many impurities, highly colored materials may require a preliminary purification step, such as a charcoal treatment during a recrystallization process.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Spots on TLC | The chosen eluent is not optimal for separating the compound from impurities. | Systematically vary the polarity of your eluent. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of the polar solvent.[6] |
| Compound Streaking or Tailing on TLC/Column | The basic amino group is interacting strongly with the acidic silica gel. | Add a small amount (0.1-1%) of a competing base, such as triethylamine or ammonia, to your mobile phase to neutralize the acidic sites on the silica gel.[1][2] Alternatively, consider using a less acidic stationary phase like alumina or amine-functionalized silica.[1][3] |
| Compound Not Eluting from the Column | The mobile phase is not polar enough to displace the compound from the stationary phase. | Gradually increase the polarity of your eluent. For instance, if you are using a 8:2 hexanes:ethyl acetate mixture, you can slowly increase the ethyl acetate concentration.[6] |
| Co-elution of Compound and Impurities | The polarity of the compound and a significant impurity are very similar in the chosen solvent system. | Try a different solvent system with alternative selectivities. For example, replacing ethyl acetate with dichloromethane or acetone might alter the elution profile. Running a slower column (i.e., with a lower flow rate) or using a longer column can also improve resolution. |
| Low Yield of Purified Product | The compound may be unstable on silica gel over long periods. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for several hours before developing.[7] If degradation is observed, minimize the time the compound spends on the column by using flash chromatography. |
| The compound is highly soluble in the eluent and is eluting in a very broad band. | Load the crude product onto the column in a minimal amount of solvent to ensure a tight initial band. Dry loading the sample onto a small amount of silica gel before adding it to the column can also improve resolution and yield. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
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Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.
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Development: Place the TLC plate in a developing chamber containing a small amount of your chosen solvent system (e.g., 8:2 hexanes:ethyl acetate). Allow the solvent to travel up the plate until it is about 1 cm from the top.
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Visualization: Remove the plate and visualize the spots under a UV lamp. The ideal solvent system will show good separation between the product and impurities, with an Rf value for the product of approximately 0.2-0.4.[6]
Protocol 2: Column Chromatography Purification
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Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexanes:ethyl acetate). Pour the slurry into a glass column and allow it to pack evenly, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent to obtain a dry powder. Carefully add the sample to the top of the packed column.
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Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent based on the TLC analysis (e.g., from 10% to 30% ethyl acetate in hexanes).
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Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes or small flasks).
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Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Representative TLC Data for Solvent System Screening
| Solvent System (Hexanes:Ethyl Acetate) | Rf Value of Product (Approximate) | Observations |
| 9:1 | 0.15 | Good separation from non-polar impurities, but slow elution. |
| 8:2 | 0.30 | Optimal for good separation and reasonable elution time. |
| 7:3 | 0.45 | Faster elution, but potential for co-elution with more polar impurities. |
| 1:1 | 0.70 | Compound elutes too quickly, poor separation. |
Note: These Rf values are illustrative and should be determined experimentally for each specific batch of crude material.
Visualizations
References
Overcoming low yield in the synthesis of "Methyl 4-amino-3-(trifluoromethyl)benzoate" derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming low yields and other common issues in the synthesis of "Methyl 4-amino-3-(trifluoromethyl)benzoate" and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and straightforward method is the Fischer-Speier esterification of 4-amino-3-(trifluoromethyl)benzoic acid using methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).
Q2: My Fischer esterification reaction is resulting in a low yield. What are the common causes?
A2: Low yields in this esterification are often due to several factors:
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Incomplete reaction: The Fischer esterification is an equilibrium reaction.
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Insufficient catalyst: The basic amino group on the starting material can neutralize the acid catalyst.
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Presence of water: Water in the reaction mixture can shift the equilibrium back towards the reactants.
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Sub-optimal temperature or reaction time: The reaction may not have reached completion.
Q3: What are the typical side products in this synthesis?
A3: The primary side product of concern is the N-acylated dimer, formed by the reaction of the amino group of one molecule with the carboxylic acid of another. Additionally, incomplete reaction will leave unreacted starting material.
Q4: What are the best methods for purifying the crude this compound?
A4: The most effective purification methods are recrystallization and flash column chromatography. Recrystallization from a solvent system like ethanol/water is often sufficient. For more persistent impurities, column chromatography on silica gel is recommended.
Q5: I'm observing significant tailing of my product during silica gel column chromatography. How can I resolve this?
A5: Tailing is a common issue with amino-containing compounds on acidic silica gel. To mitigate this, add a small amount of a tertiary amine, such as triethylamine (0.5-1%), to the eluent. This will neutralize the acidic sites on the silica and improve the peak shape.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Conversion | 1. Reaction has not reached equilibrium. 2. Insufficient acid catalyst. 3. Presence of water in reagents or glassware. 4. Reaction time is too short or temperature is too low. | 1. Use a large excess of methanol (can also be used as the solvent) to drive the equilibrium towards the product. 2. Use a stoichiometric amount of a strong acid catalyst (e.g., 1.0-1.5 equivalents of H₂SO₄) to account for the basicity of the amino group. 3. Ensure all reagents are anhydrous and glassware is thoroughly dried. 4. Increase the reflux time and monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Formation of a White Precipitate Upon Catalyst Addition | The amino group of the starting material is protonated by the strong acid catalyst, forming the corresponding ammonium salt which is insoluble in methanol. | This is a normal observation. The precipitate will typically dissolve as the reaction is heated to reflux and the esterification proceeds. |
| Product is an Oil or a Low-Melting Solid | Presence of impurities, most commonly unreacted starting material. | Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography. |
| Presence of a Major Byproduct | N-acylation (amide formation) between two molecules of the starting material. | Use a large excess of methanol to favor its role as the nucleophile. Avoid excessively high reaction temperatures. |
| Product is Colored (Yellow/Brown) | Formation of colored impurities or degradation products. | Treat the crude product with activated charcoal during recrystallization. If the color persists, purify by column chromatography. |
Data Presentation
Fischer Esterification Yields under Various Conditions
| Starting Material | Alcohol | Catalyst | Catalyst Loading (eq.) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 4-amino-3-(trifluoromethyl)benzoic acid | Methanol | H₂SO₄ | 1.2 | Reflux | 6 | ~85 | [Hypothetical Data] |
| 4-amino-3-(trifluoromethyl)benzoic acid | Methanol | H₂SO₄ | 1.2 | 50 | 12 | ~78 | [Hypothetical Data] |
| 4-amino-3-(trifluoromethyl)benzoic acid | Methanol | SOCl₂ | 2.2 | Reflux | 4 | >90 | [Hypothetical Data] |
| 4-amino-3-(trifluoromethyl)benzoic acid | Ethanol | H₂SO₄ | 1.2 | Reflux | 8 | ~82 | [Hypothetical Data] |
| 4-amino-3-methylbenzoic acid | Methanol | H₂SO₄ | 1.2 | 90 | Not Specified | High | [1] |
| 4-(aminomethyl)benzoic acid | Methanol | HCl | Not Specified | Not Specified | Not Specified | 88-89 | [2] |
Note: Some data points are for structurally similar compounds to provide a comparative context.
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of 4-amino-3-(trifluoromethyl)benzoic acid
Materials:
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4-amino-3-(trifluoromethyl)benzoic acid
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Anhydrous Methanol
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Concentrated Sulfuric Acid (H₂SO₄)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Ethyl Acetate
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Brine
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Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-amino-3-(trifluoromethyl)benzoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-30 eq).
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Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (1.2 eq) dropwise with vigorous stirring. A precipitate of the ammonium salt may form.
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Reaction: Remove the ice bath and heat the mixture to reflux. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).
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Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
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Carefully add the residue to ice water and neutralize the solution to a pH of ~7-8 with a saturated aqueous solution of NaHCO₃.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
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Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.
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Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.
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Purification: Purify the crude product by recrystallization from an ethanol/water mixture or by flash column chromatography.
Protocol 2: Alternative Synthesis - Reduction of Methyl 4-nitro-3-(trifluoromethyl)benzoate
Materials:
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Methyl 4-nitro-3-(trifluoromethyl)benzoate
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Methanol
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Palladium on Carbon (10% Pd/C) or Raney Nickel
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Hydrogen gas source
Procedure:
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Reaction Setup: Dissolve Methyl 4-nitro-3-(trifluoromethyl)benzoate (1.0 eq) in methanol in a suitable hydrogenation vessel.
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Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C (e.g., 5-10 mol%).
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Hydrogenation: Place the vessel on a hydrogenation apparatus (e.g., a Parr shaker). Purge the system with nitrogen, then introduce hydrogen gas (typically 40-50 psi).
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Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC, typically 8-16 hours).
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Work-up: Carefully vent the hydrogen and purge the system with nitrogen.
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Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
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Purification: Combine the filtrates and concentrate under reduced pressure to obtain the crude product. Purify by recrystallization or column chromatography as needed.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in the Fischer esterification.
References
Troubleshooting guide for N-alkylation of "Methyl 4-amino-3-(trifluoromethyl)benzoate"
This technical support guide provides troubleshooting advice and frequently asked questions for the N-alkylation of Methyl 4-amino-3-(trifluoromethyl)benzoate, a common reaction in medicinal chemistry and drug development. Due to the presence of the electron-withdrawing trifluoromethyl group, this substrate can present unique challenges. This guide offers insights into overcoming these potential issues.
Troubleshooting Guide
Researchers may encounter several common problems during the N-alkylation of this compound. This section provides a question-and-answer formatted guide to address these issues directly.
Question: My reaction shows low or no conversion. What are the potential causes and how can I improve the yield?
Answer:
Low reactivity is a primary challenge with this substrate due to the electron-withdrawing nature of the trifluoromethyl group, which reduces the nucleophilicity of the amino group. Here are several factors to consider and steps to improve your reaction's performance:
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Choice of Alkylating Agent: The reactivity of the alkylating agent is critical. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If you are using an alkyl chloride or bromide with little success, consider switching to the corresponding iodide.
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Reaction Temperature: Increasing the reaction temperature can often overcome the activation energy barrier. However, be cautious as excessively high temperatures can lead to side reactions and decomposition. It is recommended to increase the temperature in increments of 10-20°C while carefully monitoring the reaction progress by TLC or LC-MS.
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Choice of Base: A suitable base is essential to deprotonate the amine and facilitate the reaction. For direct alkylation with alkyl halides, common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a non-nucleophilic organic base like diisopropylethylamine (DIPEA). If a weaker base like sodium bicarbonate is being used, switching to a stronger base may be necessary. In some cases, a very strong base like sodium hydride (NaH) might be required, particularly with less reactive alkylating agents.
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Solvent Selection: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are generally preferred for this type of reaction as they can help to solvate the ions and increase the nucleophilicity of the amine.
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Catalyst (for specific methods): For certain N-alkylation methods, such as reductive amination or Buchwald-Hartwig amination, the choice and loading of the catalyst are critical. Ensure the catalyst is active and used in the appropriate amount.
Question: I am observing the formation of multiple products, including di-alkylation. How can I improve the selectivity for the mono-alkylated product?
Answer:
Over-alkylation to form the di-substituted product is a common side reaction, as the mono-alkylated product can sometimes be more nucleophilic than the starting aniline. To favor mono-alkylation:
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Stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the alkylating agent relative to the this compound. Using a large excess of the alkylating agent will significantly increase the likelihood of di-alkylation.
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Slow Addition: Add the alkylating agent slowly to the reaction mixture. This maintains a low concentration of the alkylating agent at any given time, which can favor reaction with the more abundant starting material over the newly formed mono-alkylated product.
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Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction to the di-alkylated product.
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Protecting Groups: In some cases, using a protecting group on the amine that can be removed after the reaction may be a viable, albeit longer, strategy to ensure mono-alkylation.
Question: The purification of my N-alkylated product is challenging. What are the best practices for purification?
Answer:
Purification can be complicated by the presence of unreacted starting materials, the di-alkylated product, and other byproducts.
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Work-up: A standard aqueous work-up is often the first step. This can involve washing the organic layer with water, brine, and sometimes a dilute acid or base to remove impurities.
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Column Chromatography: Silica gel column chromatography is the most common method for purifying the desired product. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is typically effective. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
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Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for obtaining highly pure material.
Frequently Asked Questions (FAQs)
Q1: What are the two main methods for the N-alkylation of this compound?
A1: The two primary methods are:
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Direct Alkylation with Alkyl Halides: This involves reacting the amine with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base.
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Reductive Amination: This is a two-step, one-pot process where the amine first reacts with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) to the desired N-alkylated amine.
Q2: Which method is preferable for mono-alkylation?
A2: Reductive amination is often more selective for mono-alkylation than direct alkylation with alkyl halides, as the imine formation is typically followed by a rapid reduction, minimizing the chance for a second alkylation.[1]
Q3: What safety precautions should I take when working with alkylating agents and strong bases?
A3: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Alkylating agents can be toxic and mutagenic. Strong bases like sodium hydride are flammable and react violently with water. Handle these reagents with extreme care and follow all institutional safety protocols.
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Spot the reaction mixture alongside the starting material on a TLC plate and elute with an appropriate solvent system. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring, providing information on the masses of the components in the reaction mixture.
Experimental Protocols
Below are detailed, representative methodologies for the two main N-alkylation strategies. Note that these are general protocols and may require optimization for specific alkylating agents and scales.
Protocol 1: N-Alkylation using an Alkyl Halide
Methodology:
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To a solution of this compound (1.0 eq.) in anhydrous DMF (0.2-0.5 M), add potassium carbonate (K₂CO₃, 2.0 eq.).
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Stir the mixture at room temperature for 15-30 minutes.
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Add the alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 eq.) dropwise to the suspension.
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Heat the reaction mixture to 60-80°C and monitor the progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and pour it into water.
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Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
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Combine the organic layers and wash with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Reductive Amination using an Aldehyde
Methodology:
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Dissolve this compound (1.0 eq.) in methanol (0.2-0.5 M).
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Add the desired aldehyde (1.1 eq.) and acetic acid (1.2 eq.).
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Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
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Cool the reaction mixture to 0°C in an ice bath.
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Slowly add sodium borohydride (NaBH₄, 1.5 eq.) in small portions, ensuring the temperature remains below 10°C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
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Carefully quench the reaction by the slow addition of water.
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Concentrate the mixture under reduced pressure to remove the methanol.
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Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).
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Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
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Filter and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Due to the lack of specific published data for the N-alkylation of this compound, the following table provides illustrative data based on typical outcomes for similar electron-deficient anilines. These values should be considered as starting points for optimization.
| Alkylating Agent | Method | Base/Reducing Agent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Key Considerations |
| Methyl Iodide | Alkyl Halide | K₂CO₃ | DMF | 60 | 6-12 | 60-80 | Potential for di-methylation. |
| Benzyl Bromide | Alkyl Halide | Cs₂CO₃ | Acetonitrile | 80 | 8-16 | 50-75 | Higher temperatures may be needed. |
| Formaldehyde | Reductive Amination | NaBH₄ | Methanol | 0 to RT | 4-8 | 70-90 | Good selectivity for mono-methylation. |
| Benzaldehyde | Reductive Amination | NaBH(OAc)₃ | Dichloromethane | RT | 12-24 | 65-85 | Milder reducing agent, good for sensitive substrates. |
Disclaimer: The information provided in this technical support guide is for informational purposes only and should be used as a starting point for experimental design. All chemical reactions should be performed by trained professionals in a suitably equipped laboratory, following all relevant safety procedures. Reaction conditions may require optimization to achieve desired results.
References
Technical Support Center: Regioselectivity in Reactions with Methyl 4-amino-3-(trifluoromethyl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-amino-3-(trifluoromethyl)benzoate. The information is presented in a question-and-answer format to directly address common challenges encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the regioselectivity of electrophilic aromatic substitution (EAS) reactions on this compound?
A1: The regioselectivity of EAS reactions on this molecule is primarily determined by the directing effects of its three substituents on the benzene ring:
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Amino group (-NH₂): This is a strong activating group and a powerful ortho, para-director due to its ability to donate electron density to the ring through resonance.
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Trifluoromethyl group (-CF₃): This is a strong deactivating group and a meta-director due to its powerful electron-withdrawing inductive effect.
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Methyl ester group (-COOCH₃): This is a deactivating group and a meta-director due to both inductive and resonance electron withdrawal.
The final regiochemical outcome of a reaction will depend on the interplay of these competing directing effects and the specific reaction conditions.
Q2: Which positions on the aromatic ring are most and least likely to be substituted by an electrophile?
A2: Based on the directing effects of the substituents:
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Most likely positions: The positions ortho to the strongly activating amino group (C5 and C3) are the most electron-rich and therefore the most likely sites of electrophilic attack. However, the C3 position is already substituted with a trifluoromethyl group. Therefore, the C5 position is the most probable site for substitution.
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Less likely positions: The C2 and C6 positions are meta to the amino group and are also influenced by the deactivating trifluoromethyl and ester groups, making them less favorable for electrophilic attack.
Q3: How can I control the reactivity of the amino group to improve regioselectivity?
A3: The high reactivity of the amino group can lead to side reactions and reduced regioselectivity. To mitigate this, the amino group can be protected, for example, by converting it into an acetamide (-NHCOCH₃). This is a common strategy to:
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Reduce the activating effect: The acetyl group is still an ortho, para-director but is less activating than the amino group, which can help prevent multiple substitutions.
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Increase steric hindrance: The bulkier acetamido group can sterically hinder the ortho position (C5), potentially favoring substitution at the para position (relative to the acetamido group), which is C2. However, this position is strongly deactivated by the adjacent trifluoromethyl and ester groups.
The protecting group can be removed later in the synthetic sequence by hydrolysis.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)
| Possible Cause | Troubleshooting Step |
| Competing Directing Effects | The strong ortho, para-directing effect of the amino group competes with the meta-directing effects of the trifluoromethyl and ester groups. |
| High Reactivity of Amino Group | The highly activating nature of the amino group can lead to multiple substitutions or side reactions. |
| Reaction Conditions | Temperature, solvent, and catalyst can all influence the ratio of isomers formed. |
Solution Workflow:
Caption: Workflow for troubleshooting poor regioselectivity.
Issue 2: Unexpected meta-Substitution during Nitration
| Possible Cause | Troubleshooting Step |
| Protonation of the Amino Group | In strongly acidic nitrating media (e.g., HNO₃/H₂SO₄), the amino group is protonated to form the anilinium ion (-NH₃⁺). This ion is a strong deactivating group and a meta-director. |
Explanation:
The directing effect of the anilinium ion overrides the normal ortho, para-directing influence of the amino group. This leads to the formation of a significant amount of the product where the nitro group is introduced at a position meta to the original amino group.
Solution:
To favor ortho or para nitration, protect the amino group as an acetamide before performing the nitration. The acetamido group is not basic enough to be protonated under standard nitrating conditions and remains an ortho, para-director.
Caption: Nitration pathways for unprotected vs. protected amine.
Experimental Protocols
Protocol 1: N-Acetylation of this compound (Protection)
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Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.2 eq) to the solution.
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Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise.
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Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by water and brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-acetylated product.
Protocol 2: Electrophilic Bromination of N-Acetylated this compound
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Dissolution: Dissolve the N-acetylated substrate (1.0 eq) in a suitable solvent, such as acetic acid or a chlorinated solvent.
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Bromination: Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent to the reaction mixture at room temperature. Alternatively, N-bromosuccinimide (NBS) can be used as the bromine source.
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Reaction: Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC.
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Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess bromine.
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Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by recrystallization or column chromatography.
Protocol 3: Deprotection of the N-Acetyl Group
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Hydrolysis: Reflux the N-acetylated compound in an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
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Neutralization: After the reaction is complete (monitored by TLC), cool the mixture and carefully neutralize it.
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Extraction: Extract the deprotected amine with an organic solvent.
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Purification: Wash the organic layer, dry it, and concentrate it to obtain the final product. Further purification can be done if necessary.
Predicted Regioselectivity and Quantitative Data (Illustrative)
| Reaction | Substrate | Predicted Major Product(s) | Predicted Minor Product(s) | Rationale for Regioselectivity |
| Bromination | This compound | Methyl 4-amino-5-bromo-3-(trifluoromethyl)benzoate | Other isomers | The strongly activating -NH₂ group directs ortho to itself. The C5 position is the most activated and sterically accessible ortho position. |
| Nitration (HNO₃/H₂SO₄) | This compound | Significant formation of meta-nitro product | ortho- and para-nitro products | The amino group is protonated to the meta-directing anilinium ion in strong acid. |
| Bromination | Methyl 4-acetamido-3-(trifluoromethyl)benzoate | Methyl 4-acetamido-5-bromo-3-(trifluoromethyl)benzoate | Other isomers | The acetamido group is a less powerful but still effective ortho, para-director. The C5 position remains the most likely site of attack. |
| Nitration (HNO₃/H₂SO₄) | Methyl 4-acetamido-3-(trifluoromethyl)benzoate | Methyl 4-acetamido-5-nitro-3-(trifluoromethyl)benzoate | Other isomers | The acetamido group is not protonated and directs ortho to itself. |
Disclaimer: The information provided in this technical support guide is for informational purposes only and should be used as a starting point for experimental design. Actual experimental results may vary. It is crucial to conduct thorough literature searches and small-scale test reactions to optimize conditions for any specific transformation. Always follow appropriate laboratory safety procedures.
Managing the reactivity of the trifluoromethyl group in "Methyl 4-amino-3-(trifluoromethyl)benzoate"
Welcome to the technical support center for "Methyl 4-amino-3-(trifluoromethyl)benzoate." This resource is designed to assist researchers, scientists, and drug development professionals in effectively managing the unique reactivity of the trifluoromethyl group in this versatile building block. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis and functionalization.
Frequently Asked Questions (FAQs)
Q1: Why is the trifluoromethyl (CF₃) group in "this compound" considered a deactivating group for electrophilic aromatic substitution, and how does this impact my reaction outcomes?
A1: The trifluoromethyl (CF₃) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[1][2] This strong inductive effect (-I) withdraws electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles.[1][3] This deactivation means that electrophilic aromatic substitution reactions will generally require harsher conditions (e.g., stronger Lewis acids, higher temperatures) compared to unsubstituted or activated benzene rings.
The CF₃ group is a meta-director for incoming electrophiles on a benzene ring.[3][4] However, in "this compound," the powerful activating and ortho-, para-directing effect of the amino group dominates. The interplay between the activating amino group and the deactivating trifluoromethyl group will direct incoming electrophiles primarily to the positions ortho and para to the amino group. The most likely position for substitution is C5 (ortho to the amino group and meta to the CF₃ and ester groups).
Q2: I am attempting a nucleophilic aromatic substitution (SNAr) on a derivative of "this compound" where the amino group has been converted to a suitable leaving group. Why is the reaction sluggish or not proceeding as expected?
A2: While the trifluoromethyl group is strongly electron-withdrawing and can activate a ring towards SNAr, its position relative to the leaving group is critical.[5][6] For efficient SNAr, the electron-withdrawing group should be positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate through resonance.[6] In the case of "this compound," the CF₃ group is meta to the amino group (or its derivative). This positioning does not allow for effective resonance stabilization of a negative charge at the C4 position, leading to slower reaction rates for SNAr at this position.
Q3: Can the trifluoromethyl group itself be susceptible to nucleophilic attack or degradation under my reaction conditions?
A3: Generally, the carbon-fluorine bonds in a trifluoromethyl group are very strong, making the group highly stable to metabolic, chemical, and thermal degradation.[7][8] However, the stability of the CF₃ group is not absolute and can be context-dependent.[9] The strong electron-withdrawing nature of the CF₃ group can make the carbon atom it is attached to susceptible to nucleophilic attack under certain conditions.[9] While direct nucleophilic attack on the CF₃ group of an aromatic ring is rare, strong nucleophiles or harsh basic conditions could potentially lead to decomposition pathways.[9][10] It is always advisable to screen reaction conditions and monitor for potential defluorination or side reactions, especially when using strong bases or nucleophiles at elevated temperatures.
Troubleshooting Guides
Problem 1: Low Yield in Amide Coupling Reactions
Symptom: You are attempting to form an amide bond by reacting the amino group of "this compound" with a carboxylic acid, but the yield is consistently low.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Reduced Nucleophilicity of the Amine: The electron-withdrawing effect of the adjacent trifluoromethyl and benzoate groups can decrease the nucleophilicity of the 4-amino group. | Use a more effective coupling agent. Standard carbodiimide activators like EDC may require the addition of an activating agent such as HOBt or HATU to enhance the reaction rate.[11] |
| Steric Hindrance: The trifluoromethyl group at the 3-position may sterically hinder the approach of the activated carboxylic acid. | Optimize the reaction temperature and time. Prolonged reaction times or a moderate increase in temperature may be necessary. Consider using a less bulky activating group on the carboxylic acid. |
| Incomplete Activation of Carboxylic Acid: The chosen coupling conditions may not be sufficient to fully activate the carboxylic acid. | Ensure anhydrous conditions, as water can quench the activated species. Use a slight excess of the coupling agent and the carboxylic acid. |
| Side Reactions: The activated carboxylic acid may be undergoing side reactions before coupling with the amine. | Add the amine to the reaction mixture as soon as the carboxylic acid has been activated. |
Problem 2: Unwanted Hydrolysis of the Methyl Ester
Symptom: During a reaction, you observe significant hydrolysis of the methyl ester group to the corresponding carboxylic acid.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Basic Reaction Conditions: The use of strong bases can promote the saponification of the methyl ester. | If possible, switch to non-basic conditions. If a base is required, use a non-nucleophilic, sterically hindered base (e.g., DBU, Proton-Sponge®) or a weaker inorganic base (e.g., K₂CO₃, Cs₂CO₃) and perform the reaction at a lower temperature. |
| Acidic Reaction Conditions: Strong acidic conditions, especially in the presence of water, can catalyze ester hydrolysis. | Ensure anhydrous conditions if performing an acid-catalyzed reaction. Use a milder acid or a Lewis acid that is less prone to promoting hydrolysis. |
| Aqueous Workup: Prolonged exposure to acidic or basic aqueous solutions during workup can lead to hydrolysis. | Neutralize the reaction mixture carefully before extraction. Minimize the time the compound is in contact with the aqueous phase and use a neutral pH buffer if necessary. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
This protocol describes a general method for the coupling of a carboxylic acid to the amino group of "this compound" using HATU as the coupling agent.
-
To a solution of the carboxylic acid (1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF, CH₂Cl₂) at 0 °C, add HATU (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Stir the mixture at 0 °C for 15-30 minutes to allow for the activation of the carboxylic acid.
-
Add a solution of "this compound" (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Saponification of the Methyl Ester
This protocol provides a method for the selective hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Dissolve "this compound" (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH) (1.5 - 3.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring the disappearance of the starting material by TLC or LC-MS.
-
Once the reaction is complete, carefully acidify the mixture to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. homework.study.com [homework.study.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 4-amino-3-(trifluoromethyl)benzoate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of "Methyl 4-amino-3-(trifluoromethyl)benzoate" and its positional isomers. Understanding the nuanced differences in reactivity among these isomers is crucial for their application in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. The strategic placement of the electron-donating amino group (-NH₂) and the strongly electron-withdrawing trifluoromethyl group (-CF₃) significantly influences the electron density distribution within the benzene ring and the reactivity of the methyl ester functionality.
Isomers Under Comparison
The following isomers of methyl aminotrifluoromethylbenzoate are the focus of this guide:
-
Isomer 1: this compound (CAS: 167760-75-0)[1]
-
Isomer 2: Methyl 2-amino-3-(trifluoromethyl)benzoate (CAS: 64321-95-5)
-
Isomer 3: Methyl 3-amino-4-(trifluoromethyl)benzoate (CAS: 126541-82-0)
-
Isomer 4: Methyl 2-amino-5-(trifluoromethyl)benzoate
-
Isomer 5: Methyl 4-amino-2-(trifluoromethyl)benzoate
-
Isomer 6: Methyl 3-amino-5-(trifluoromethyl)benzoate
Predicted Reactivity Comparison
The reactivity of these isomers is primarily dictated by the interplay of the electronic effects of the amino and trifluoromethyl substituents on both the aromatic ring and the methyl ester group.
-
Amino Group (-NH₂): A strong activating group and an ortho, para-director for electrophilic aromatic substitution due to its +M (mesomeric) effect. It increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles.
-
Trifluoromethyl Group (-CF₃): A strong deactivating group and a meta-director for electrophilic aromatic substitution due to its strong -I (inductive) and -M effects. It withdraws electron density from the ring, making it less reactive towards electrophiles.
-
Methyl Ester Group (-COOCH₃): A deactivating group and a meta-director.
The relative positions of these groups will determine the overall activation or deactivation of the ring and the regioselectivity of various reactions.
Table 1: Predicted Relative Reactivity in Key Reaction Types
| Isomer | Predicted Reactivity towards Electrophilic Aromatic Substitution | Predicted Rate of Alkaline Hydrolysis of the Ester | Predicted Reactivity in Diazotization of the Amino Group |
| This compound | Moderate | Moderate | High |
| Methyl 2-amino-3-(trifluoromethyl)benzoate | Low | High | Moderate |
| Methyl 3-amino-4-(trifluoromethyl)benzoate | Moderate | Low | High |
| Methyl 2-amino-5-(trifluoromethyl)benzoate | Moderate | High | Moderate |
| Methyl 4-amino-2-(trifluoromethyl)benzoate | High | Moderate | High |
| Methyl 3-amino-5-(trifluoromethyl)benzoate | Low | Low | High |
Note: This is a qualitative prediction based on substituent effects. Actual reaction rates would need to be determined experimentally.
Experimental Data and Characterization
While direct comparative kinetic data is scarce in the literature, the following tables summarize key physical and spectroscopic properties for the parent compound and its isomers, which are essential for their identification and characterization.
Table 2: Physicochemical Properties of Methyl Aminotrifluoromethylbenzoate Isomers
| Property | This compound | Methyl 2-amino-3-(trifluoromethyl)benzoate | Methyl 3-amino-4-(trifluoromethyl)benzoate | Methyl 2-amino-5-(trifluoromethyl)benzoate | Methyl 4-amino-2-(trifluoromethyl)benzoate | Methyl 3-amino-5-(trifluoromethyl)benzoate |
| Molecular Formula | C₉H₈F₃NO₂ | C₉H₈F₃NO₂ | C₉H₈F₃NO₂ | C₉H₈F₃NO₂ | C₉H₈F₃NO₂ | C₉H₈F₃NO₂ |
| Molecular Weight | 219.16 g/mol [1] | 219.16 g/mol | 219.16 g/mol | 219.16 g/mol | 219.16 g/mol | 219.16 g/mol |
| CAS Number | 167760-75-0[1] | 64321-95-5 | 126541-82-0 | 33669-44-6 | 894796-87-3 | 328-82-5 |
Table 3: Representative Spectroscopic Data
| Spectroscopic Technique | This compound (Predicted/Typical Values) | Key Features for Isomer Differentiation |
| ¹H NMR (CDCl₃, ppm) | δ 7.8-8.2 (m, 2H, Ar-H), 6.8-7.0 (d, 1H, Ar-H), 4.5-5.0 (br s, 2H, -NH₂), 3.9 (s, 3H, -OCH₃) | The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic of the substitution pattern. |
| ¹³C NMR (CDCl₃, ppm) | δ 166-168 (C=O), 145-150 (C-NH₂), 130-135 (C-CF₃), 115-125 (aromatic CH), 123 (q, J ≈ 270 Hz, -CF₃), 52 (-OCH₃) | The chemical shift of the carbon bearing the trifluoromethyl group and the coupling constant (¹JCF) are characteristic. |
| IR (cm⁻¹) | 3400-3500 (N-H stretch), 3300-3400 (N-H stretch), 1710-1730 (C=O stretch), 1200-1350 (C-F stretch) | The fingerprint region (below 1500 cm⁻¹) will show unique patterns for each isomer. |
| Mass Spectrometry (EI) | m/z 219 (M⁺), 188 (M⁺ - OCH₃), 160 (M⁺ - COOCH₃) | Fragmentation patterns can provide clues about the substituent positions, although they may be similar for some isomers. |
Key Reactions and Experimental Protocols
This section outlines detailed experimental protocols for key reactions that can be used to probe the reactivity of these isomers.
Alkaline Hydrolysis of the Methyl Ester
This reaction is a measure of the electrophilicity of the carbonyl carbon in the ester group. Electron-withdrawing groups on the benzene ring will increase the rate of hydrolysis.
Experimental Protocol:
-
Solution Preparation: Prepare a 0.01 M solution of the methyl aminotrifluoromethylbenzoate isomer in a 1:1 mixture of ethanol and water. Prepare a 0.02 M solution of sodium hydroxide in the same solvent system.
-
Reaction Setup: In a thermostated vessel at 25°C, mix equal volumes of the ester solution and the sodium hydroxide solution.
-
Monitoring the Reaction: Withdraw aliquots at regular time intervals and quench the reaction by adding an excess of a standard solution of hydrochloric acid.
-
Analysis: Determine the concentration of unreacted sodium hydroxide by back-titration with a standard solution of sodium hydroxide using phenolphthalein as an indicator.
-
Data Analysis: Calculate the second-order rate constant (k) from the plot of 1/([Ester]t) versus time.
Electrophilic Aromatic Substitution: Bromination
The rate and regioselectivity of bromination will reveal the extent of activation/deactivation of the aromatic ring by the substituents.
Experimental Protocol:
-
Reaction Setup: Dissolve 1 mmol of the methyl aminotrifluoromethylbenzoate isomer in 10 mL of glacial acetic acid in a round-bottom flask.
-
Reagent Addition: Slowly add a solution of 1 mmol of bromine in 2 mL of glacial acetic acid to the flask at room temperature while stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into 50 mL of water and extract with diethyl ether (3 x 20 mL).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography on silica gel. Characterize the product(s) by ¹H NMR and mass spectrometry to determine the yield and isomeric distribution.
Diazotization and Sandmeyer Reaction
The efficiency of diazotization of the amino group, followed by a Sandmeyer reaction (e.g., conversion to a chloro or cyano group), can be a useful measure of the amino group's reactivity.
Experimental Protocol:
-
Diazotization: Dissolve 1 mmol of the methyl aminotrifluoromethylbenzoate isomer in a mixture of 2 mL of concentrated hydrochloric acid and 2 mL of water. Cool the solution to 0-5°C in an ice bath. Slowly add a solution of 1.1 mmol of sodium nitrite in 1 mL of water, keeping the temperature below 5°C.
-
Sandmeyer Reaction (Chlorination): In a separate flask, dissolve 1.2 mmol of copper(I) chloride in 2 mL of concentrated hydrochloric acid. Cool this solution to 0-5°C. Slowly add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring.
-
Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and stir for 1 hour. Extract the product with diethyl ether (3 x 20 mL).
-
Purification and Analysis: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography and characterize by NMR and MS to determine the yield.
Conclusion
The reactivity of methyl aminotrifluoromethylbenzoate isomers is a delicate balance of the opposing electronic effects of the amino and trifluoromethyl groups. While this guide provides a predictive framework based on established chemical principles, it is imperative for researchers to conduct empirical studies to obtain quantitative data for their specific applications. The provided experimental protocols offer a starting point for such investigations, enabling a deeper understanding of the structure-reactivity relationships within this important class of molecules.
References
A Comparative Guide to the Bioisosteric Replacement of the Trifluoromethyl Group in Methyl 4-amino-3-(trifluoromethyl)benzoate Analogs
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethyl (CF3) group is a cornerstone substituent in modern medicinal chemistry, prized for its unique electronic and physicochemical properties that can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2] However, the quest for optimized pharmacological profiles and novel intellectual property necessitates the exploration of bioisosteric replacements. This guide provides a comparative analysis of potential bioisosteres for the trifluoromethyl group in the context of Methyl 4-amino-3-(trifluoromethyl)benzoate, a versatile scaffold in drug discovery. We will compare key physicochemical and biological parameters and provide detailed experimental protocols for the synthesis and evaluation of these analogs.
Physicochemical Properties: A Comparative Analysis
The selection of a suitable bioisostere is governed by its ability to mimic the steric, electronic, and lipophilic properties of the original group. The trifluoromethyl group is strongly electron-withdrawing and increases lipophilicity.[1] Below is a comparison of the CF3 group with common and emerging bioisosteres: the cyano (CN), isopropyl (i-Pr), and pentafluorosulfanyl (SF5) groups.
| Functional Group | Hansch Lipophilicity Parameter (π) | Hammett Constant (σp) | van der Waals Volume (ų) | Key Characteristics |
| -CF3 | +0.88[1] | +0.54 | 34.6[3] | Strong electron-withdrawer, high metabolic stability, increases lipophilicity.[1] |
| -CN | -0.57 | +0.66 | ~25 | Strong electron-withdrawer, planar geometry, can act as a hydrogen bond acceptor. |
| -i-Pr | +1.30 | -0.15 | ~45 | Weak electron-donator, similar in volume to CF3 but different shape, increases lipophilicity.[4] |
| -SF5 | +1.50 | +0.68 | 55.4[3] | "Super-trifluoromethyl," highly electronegative, exceptionally stable, and lipophilic.[5][6] |
Biological Activity: An Illustrative Comparison
Direct, publicly available comparative biological data for this specific series of Methyl 4-amino-3-substituted benzoate analogs is limited. However, studies on related scaffolds, such as 4-amino-3-chloro benzoate esters, have demonstrated their potential as inhibitors of targets like the epidermal growth factor receptor (EGFR).[7][8] The following table presents illustrative data to model the type of results obtained from a structure-activity relationship (SAR) study. The IC50 values are hypothetical and serve to demonstrate how different bioisosteres might modulate activity against a representative kinase.
| Compound | 3-Position Substituent | Illustrative IC50 (nM) | Rationale for Activity Modulation |
| Parent | -CF3 | 50 | Strong electron-withdrawing nature and lipophilicity may contribute to optimal receptor binding and cell permeability.[3] |
| Analog 1 | -CN | 75 | The cyano group's strong electron-withdrawing effect is similar to CF3, but its smaller size and different geometry may alter binding interactions. |
| Analog 2 | -i-Pr | 250 | The isopropyl group is electron-donating, which could be detrimental to activity if an electron-deficient ring is preferred for binding. Its bulk may also cause steric clashes.[4] |
| Analog 3 | -SF5 | 30 | The pentafluorosulfanyl group's superior electron-withdrawing properties and increased lipophilicity could enhance binding affinity and cell penetration beyond that of the CF3 group.[9] |
Visualizing Bioisosteric Relationships and Experimental Workflow
To better understand the relationships between the parent compound and its analogs, and the process for their evaluation, the following diagrams are provided.
Caption: Bioisosteric replacement strategy for the trifluoromethyl group.
Caption: General experimental workflow for analog evaluation.
Experimental Protocols
The following are representative protocols for the synthesis of Methyl 4-amino-3-substituted benzoates. These methods are adapted from established synthetic procedures for similar molecules.[10][11]
Protocol 1: Synthesis of Methyl 4-amino-3-cyanobenzoate
This protocol describes a potential route via Sandmeyer reaction from a diamine precursor.
-
Step 1: Synthesis of Methyl 3,4-diaminobenzoate.
-
To a solution of Methyl 4-amino-3-nitrobenzoate (1 eq.) in ethanol, add Palladium on carbon (10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through Celite, and concentrate the filtrate under reduced pressure to yield the diamine product.
-
-
Step 2: Diazotization and Cyanation (Sandmeyer Reaction).
-
Dissolve Methyl 3,4-diaminobenzoate (1 eq.) in an aqueous solution of hydrochloric acid at 0°C.
-
Add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5°C.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and sodium cyanide (1.2 eq.) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel chromatography to yield Methyl 4-amino-3-cyanobenzoate.
-
Protocol 2: Synthesis of Methyl 4-amino-3-isopropylbenzoate
This protocol outlines a potential synthesis via Fischer esterification of the corresponding benzoic acid.
-
Step 1: Synthesis of 4-Amino-3-isopropylbenzoic acid.
-
(This starting material may be synthesized via multiple routes, such as Friedel-Crafts alkylation of a protected aminobenzoic acid followed by deprotection, or sourced commercially).
-
-
Step 2: Fischer Esterification. [10]
-
Suspend 4-Amino-3-isopropylbenzoic acid (1 eq.) in anhydrous methanol.
-
Cool the mixture in an ice bath and slowly add thionyl chloride (2.2 eq.) dropwise.
-
Remove the ice bath and heat the mixture to reflux for 4-6 hours (monitor by TLC).
-
Cool the reaction to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify via silica gel chromatography to yield Methyl 4-amino-3-isopropylbenzoate.
-
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 6. benchchem.com [benchchem.com]
- 7. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of "Methyl 4-amino-3-(trifluoromethyl)benzoate" Reaction Mixtures
In the synthesis and development of pharmaceutical intermediates, rigorous analytical monitoring is paramount to ensure reaction efficiency, product purity, and the identification of potential byproducts. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of reaction mixtures containing "Methyl 4-amino-3-(trifluoromethyl)benzoate," a key building block in medicinal chemistry.
Introduction to the Analytical Challenges
"this compound" is a substituted aniline derivative, possessing both an amino group and a trifluoromethyl group on the benzene ring. These functional groups introduce specific analytical considerations. The presence of the amino group makes the compound polar and susceptible to interactions with active sites in chromatographic columns. The trifluoromethyl group can influence volatility and thermal stability. A typical reaction mixture may contain the starting materials, the desired product, isomers, and other related impurities. The choice between HPLC and GC-MS depends on the specific goals of the analysis, such as routine purity checks, impurity profiling, or structural elucidation.
High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.[1] In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive identification based on mass spectra, but may require derivatization for polar analytes to enhance volatility and thermal stability.[1][2]
Comparison of Analytical Methods
The selection of an appropriate analytical technique is critical for obtaining accurate and reliable data. Below is a comparative summary of HPLC and GC-MS for the analysis of "this compound" reaction mixtures.
| Feature | HPLC | GC-MS |
| Analyte Volatility | Not required | Required (derivatization may be necessary) |
| Thermal Stability | Not a major concern | Critical for direct analysis |
| Sample Preparation | Typically simple dissolution | May require derivatization |
| Separation Principle | Partitioning between a liquid mobile phase and a solid stationary phase | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase |
| Detection | UV-Vis, PDA, Mass Spectrometry (LC-MS) | Mass Spectrometry (MS) |
| Identification | Based on retention time and UV spectrum; confirmation by MS | Based on retention time and mass spectrum fragmentation pattern |
| Quantification | Excellent, wide linear range | Excellent with appropriate internal standards |
| Throughput | Generally high | Can be lower due to longer run times and sample preparation |
Experimental Protocols
Detailed experimental protocols are provided below as a starting point for method development. Optimization will likely be necessary based on the specific reaction mixture and available instrumentation.
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a reversed-phase HPLC method suitable for the quantification of "this compound" and the separation of related impurities.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient mixture of Acetonitrile and water containing 0.1% Formic Acid. A typical starting gradient could be 30-70% Acetonitrile over 20 minutes.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of "this compound" reference standard and dissolve it in 10 mL of mobile phase to obtain a concentration of 1 mg/mL.
-
Sample Solution Preparation: Dilute a sample of the reaction mixture with the mobile phase to a concentration within the linear range of the instrument.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm or based on the UV maximum of the analyte
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks. Quantification is achieved by comparing the peak area of the analyte in the sample to that of the standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol outlines a GC-MS method for the analysis of "this compound." Due to the polar amino group, derivatization is often recommended to improve peak shape and thermal stability.[3]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Dichloromethane or other suitable solvent (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or other suitable derivatizing agent
-
"this compound" reference standard
Procedure:
-
Derivatization and Sample Preparation:
-
Accurately weigh about 1 mg of the reaction mixture sample into a vial.
-
Add 500 µL of Dichloromethane and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
Prepare a derivatized standard solution in the same manner.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injection Mode: Split (e.g., 20:1)
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 50-500
-
Analysis: Inject 1 µL of the derivatized sample and standard solutions into the GC-MS system. Identification is achieved by comparing the retention time and mass spectrum of the sample peak to the derivatized standard. Quantification can be performed using an internal standard method.
Workflow for Analytical Method Selection
The following diagram illustrates a logical workflow for selecting the appropriate analytical method for a "this compound" reaction mixture.
Caption: Workflow for selecting an analytical method.
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of "this compound" reaction mixtures.
-
HPLC is often the method of choice for routine quality control, offering straightforward sample preparation and robust quantification of the main component and non-volatile impurities.
-
GC-MS excels in the separation of volatile compounds and provides definitive structural information, which is invaluable for impurity identification and profiling. The need for derivatization for polar analytes like anilines should be considered in the workflow.
The optimal choice of method will be dictated by the specific requirements of the analysis, balancing the need for routine monitoring with the demand for detailed structural characterization of components within the reaction mixture. For comprehensive analysis, a combination of both techniques may be employed to gain a complete understanding of the reaction profile.
References
Navigating the Catalytic Landscape for Cross-Coupling Reactions of Methyl 4-amino-3-(trifluoromethyl)benzoate: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. A key building block in many pharmaceutical compounds is Methyl 4-amino-3-(trifluoromethyl)benzoate, owing to the unique properties conferred by its trifluoromethyl group. The formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds from this molecule through cross-coupling reactions is a critical step in the synthesis of numerous drug candidates. This guide provides a comparative analysis of various catalytic systems employed for these transformations, supported by available experimental data for structurally similar substrates, to aid in the selection of the most effective catalyst for a given synthetic strategy.
The primary cross-coupling reactions involving the amino group of this compound and its analogs are the Buchwald-Hartwig amination (for C-N bond formation) and the Suzuki-Miyaura coupling (for C-C bond formation, typically after converting the amine to a halide or triflate). The electronic properties of this substrate—specifically the electron-withdrawing trifluoromethyl group ortho to the amine—present unique challenges for catalysis, influencing catalyst selection and reaction optimization.
Catalyst Performance Comparison
The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in cross-coupling reactions. Below is a summary of catalyst systems reported for reactions with substrates analogous to this compound.
Palladium-Based Catalysts
Palladium complexes are the most widely used catalysts for both C-N and C-C cross-coupling reactions due to their high efficiency and functional group tolerance. The choice of phosphine ligand is critical in tuning the reactivity of the palladium center.
| Catalyst System | Reaction Type | Substrate Analog | Coupling Partner | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / dppf | C-N Coupling | 4-amino-3-(trifluoromethyl)benzoic acid derivative | Aryl halide | Acetic anhydride | DMF | Elevated | - | [1][2] |
| Pd₂(dba)₃ / XPhos | C-N Coupling | 4-Bromoanisole | Aniline | NaOtBu | Toluene | 100 | - |
Note: Specific yield data for the reaction with the exact target molecule is limited in publicly available literature. The data presented is for analogous systems and serves as a predictive guide.
Nickel-Based Catalysts
Nickel catalysts have emerged as a cost-effective alternative to palladium for cross-coupling reactions. They can be particularly effective for the coupling of challenging substrates.
| Catalyst System | Reaction Type | Substrate Analog | Coupling Partner | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| NiBr₂(dtbbpy) | C-C Coupling | Phthalimido trifluoroethanol | Aryl bromide | - | DMAc | RT | 83 |
Copper-Based Catalysts
Copper-catalyzed cross-coupling reactions, particularly for C-N bond formation (Ullmann condensation), offer another avenue, often with different reactivity profiles compared to palladium or nickel.
| Catalyst System | Reaction Type | Substrate Analog | Coupling Partner | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| CuI | C-N Coupling | β-trifluoromethyl β-amino esters | Carboxylic acids | - | CH₃CN | RT | 31-86 | [3][4] |
Experimental Protocols
Detailed experimental procedures are essential for the successful replication and adaptation of these reactions. Below are representative protocols for palladium- and copper-catalyzed cross-coupling reactions.
General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
An oven-dried reaction vessel is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). The aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the solvent (e.g., toluene) are then added. The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred until the reaction is complete, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Copper-Catalyzed N-Arylation
To a reaction flask are added the copper catalyst (e.g., CuI, 10 mol%), a ligand (if required), and a base (if required). The aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a high-boiling polar solvent (e.g., DMF or DMSO) are then added. The mixture is heated under an inert atmosphere to the specified temperature and stirred for the designated time. After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The product is then purified by chromatography or recrystallization.
Visualizing Reaction Pathways
Diagrams illustrating the catalytic cycles and experimental workflows can aid in understanding the reaction mechanisms and planning experiments.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2018039386A1 - Hormone receptor modulators for treating metabolic conditions and disorders - Google Patents [patents.google.com]
- 3. Copper-catalyzed multicomponent reaction of β-trifluoromethyl β-diazo esters enabling the synthesis of β-trifluoromethyl N,N-diacyl-β-amino esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Copper-catalyzed multicomponent reaction of β-trifluoromethyl β-diazo esters enabling the synthesis of β-trifluoromethyl N,N-diacyl-β-amino esters [beilstein-journals.org]
Assessing the Purity of Synthesized Methyl 4-amino-3-(trifluoromethyl)benzoate Against a Reference Standard: A Comparative Guide
For researchers and professionals in drug development, verifying the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step. This guide provides a comparative framework for assessing the purity of synthesized "Methyl 4-amino-3-(trifluoromethyl)benzoate" against a certified reference standard. The following sections detail the experimental protocols, present a structured format for data comparison, and illustrate the analytical workflow.
Data Presentation: Purity and Impurity Profile
The purity of the synthesized this compound should be meticulously compared against the reference standard. The following table summarizes the key quantitative data derived from the analytical methods described below.
| Analytical Technique | Parameter | Reference Standard | Synthesized Product | Acceptance Criteria |
| HPLC (UV, 254 nm) | Purity (Area %) | ≥ 99.5% | [Insert Value] % | ≥ 99.0% |
| Known Impurity 1 (Area %) | [Insert Value] % | [Insert Value] % | Not More Than 0.15% | |
| Unknown Impurity (Area %) | [Insert Value] % | [Insert Value] % | Not More Than 0.10% | |
| Total Impurities (Area %) | [Insert Value] % | [Insert Value] % | Not More Than 1.0% | |
| GC-MS | Residual Solvents (ppm) | |||
| - Methanol | [Insert Value] ppm | [Insert Value] ppm | < 3000 ppm | |
| - Ethyl Acetate | [Insert Value] ppm | [Insert Value] ppm | < 5000 ppm | |
| ¹H NMR | Structural Confirmation | Conforms | [Conforms/Deviates] | Conforms |
| Presence of Impurities | Not Detected | [Detected/Not Detected] | Not Detected | |
| Mass Spectrometry (ESI+) | [M+H]⁺ Ion | 220.0634 | [Insert m/z] | Matches Theoretical |
Experimental Workflow
The overall process for the purity assessment and comparison is outlined in the following workflow diagram.
Caption: Workflow for Purity Assessment.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are starting points and may require optimization based on the specific instrumentation and potential impurities.
High-Performance Liquid Chromatography (HPLC)
This method is used to determine the purity of the analyte and to quantify any impurities. A common approach is reverse-phase HPLC.[1][2]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the synthesized product and reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is employed to identify and quantify residual solvents from the synthesis and purification process.[3]
-
Instrumentation: Gas chromatograph with a mass selective detector and a headspace autosampler.
-
Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 250 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 35-350.
-
Headspace Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO). Seal the vial and heat at 80 °C for 20 minutes before injection.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is used for the structural confirmation of the synthesized compound by comparing its spectrum to that of the reference standard.[4][5][6]
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Analysis: Compare the chemical shifts, splitting patterns, and integration values of the synthesized product's spectrum with the reference standard's spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound, further confirming its identity.
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive (ESI+).
-
Sample Infusion: Introduce the sample, dissolved in a suitable solvent like methanol or acetonitrile, directly into the ion source via a syringe pump.
-
Analysis: Observe the mass-to-charge ratio (m/z) of the molecular ion peak (e.g., [M+H]⁺). Compare the experimental m/z value with the theoretical exact mass of this compound.
Potential Impurities
During the synthesis of this compound, several impurities may arise from the starting materials, byproducts, or subsequent degradation. These can include:
-
Unreacted Starting Materials: Such as 4-amino-3-(trifluoromethyl)benzoic acid.
-
Reaction Byproducts: Depending on the synthetic route, various side-products may form.
-
Residual Solvents: Solvents used in the reaction or work-up, like methanol, ethanol, or ethyl acetate, may be present.[7]
By following these protocols and comparing the data in the structured table, researchers can confidently assess the purity of their synthesized this compound against a certified reference standard, ensuring the quality and reliability of their findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of Methyl benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Methyl 2-Amino-4-(trifluoromethyl)benzoate | 61500-87-6 | TCI AMERICA [tcichemicals.com]
- 4. rsc.org [rsc.org]
- 5. Methyl 3-amino-4-methylbenzoate(18595-18-1) 1H NMR [m.chemicalbook.com]
- 6. 4-(Trifluoromethyl)benzoic acid(455-24-3) 1H NMR spectrum [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Comparative Biological Activity of Compounds Derived from a 4-Amino-3-(trifluoromethyl)phenyl Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various compounds synthesized from or containing the core chemical structure of "Methyl 4-amino-3-(trifluoromethyl)benzoate". The inclusion of the trifluoromethyl group often enhances pharmacological properties such as metabolic stability and binding affinity. This document summarizes key quantitative data, experimental methodologies, and the signaling pathways affected by these compounds to aid in drug discovery and development efforts.
Quantitative Biological Activity Data
The following table summarizes the in vitro biological activity of representative compounds featuring the 4-amino-3-(trifluoromethyl)phenyl moiety against various protein kinases and cancer cell lines.
| Compound ID | Target(s) | IC50 (nM) | Cell Line | Antiproliferative Activity (IC50) | Reference |
| CHMFL-ABL/KIT-155 | ABL, c-KIT | 46, 75 | K562 (CML) | Strong antiproliferative activity | [1] |
| GIST-T1 (GIST) | Strong antiproliferative activity | [1] | |||
| Compound 7 (mTOR inhibitor) | mTORC1 | 5.4 | - | EC50 of 3 nM for S6K phosphorylation inhibition | [2] |
| Analogue 11 | EGFR | 91% inhibition at 10 nM | - | - | [3] |
| Analogue 13 | EGFR | 92% inhibition at 10 nM | - | - | [3] |
Key Experimental Protocols
Detailed methodologies for the key biological assays are provided below to ensure reproducibility and aid in the design of future experiments.
Protein Kinase Inhibition Assay (General)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against purified protein kinases.
-
Reaction Mixture Preparation : A reaction buffer is prepared containing the purified kinase, a specific substrate (e.g., a peptide or protein), and ATP.
-
Compound Incubation : The test compounds, dissolved in a suitable solvent like DMSO, are added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Initiation and Incubation : The kinase reaction is initiated by the addition of ATP. The mixture is then incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).
-
Termination and Detection : The reaction is stopped, and the extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as:
-
Radiometric Assay : Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based Assay : The Kinase-Glo® Plus Luminescence Kinase Assay is used to measure the amount of ATP remaining in the solution after the kinase reaction.[3]
-
ELISA-based Assay : Using a phosphorylation-specific antibody to detect the phosphorylated substrate.
-
-
Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration relative to the control. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is then determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay is widely used to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines.
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48 or 72 hours). Control wells with untreated cells are also included.
-
MTT Addition : After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization : The plates are incubated for a few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals. A solubilization solution (e.g., DMSO or a detergent-based solution) is then added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis : The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each compound concentration relative to the untreated control. The IC50 value, representing the concentration that causes 50% inhibition of cell proliferation, is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by these compounds and a general experimental workflow.
Caption: BCR-ABL/c-KIT signaling pathway and its inhibition.
Caption: Simplified mTOR signaling pathway and its inhibition.
Caption: General workflow for synthesis and biological evaluation.
References
- 1. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for Methyl 4-amino-3-(trifluoromethyl)benzoate in Amide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Methyl 4-amino-3-(trifluoromethyl)benzoate with alternative reagents for the synthesis of N-aryl amides, a crucial transformation in pharmaceutical and materials science. The choice of substitution on the aniline ring significantly impacts nucleophilicity, reaction kinetics, and the electronic properties of the final product. Here, we compare the performance of anilines bearing trifluoromethyl (-CF3), nitro (-NO2), and cyano (-CN) groups ortho to the amine.
The trifluoromethyl group is a powerful electron-withdrawing group that can enhance the metabolic stability and binding affinity of drug candidates. However, its influence on the nucleophilicity of the adjacent amino group presents challenges in synthetic transformations like amide bond formation. This guide examines alternative electron-withdrawing groups that can serve as viable substitutes, offering different reactivity profiles and potentially more cost-effective synthetic routes.
Comparative Performance in Amide Bond Formation
The following table summarizes quantitative data for a representative amide coupling reaction between a substituted aniline and a carboxylic acid, using standard coupling agents. It is important to note that the data is collated from different sources, and reaction conditions may vary, which can influence yields. The comparison aims to provide a relative understanding of the reactivity of these building blocks.
| Reagent | Structure | Reaction Partner | Coupling Agent | Conditions | Yield (%) | Reference |
| This compound | 4-Chloropicolinic Acid | CDI | THF, 1 hr | ~93% (as part of Sorafenib synthesis) | [1] | |
| Methyl 4-amino-3-nitrobenzoate | Methylamine | Acyl Chloride | DCM, 0.5 hr | up to 97.5% | [2][3] | |
| Methyl 4-amino-3-cyanobenzoate | Benzoic Acid | EDC, HOBt, DIPEA | DMF, 12-24 hr | ~70-85% (Estimated) | General Protocol |
Logical Relationship of Compared Reagents
The following diagram illustrates the structural relationship between the primary reagent and its alternatives, highlighting the key differentiating substituent.
Experimental Protocols
Below are detailed methodologies for a standard amide coupling reaction using EDC/HOBt, which is a common and versatile method for forming amide bonds with electron-deficient anilines.
Protocol: Amide Synthesis using EDC/HOBt Coupling
This protocol describes a general procedure for the coupling of a carboxylic acid with an electron-deficient aniline such as this compound or its alternatives.
Materials:
-
Substituted Aniline (e.g., this compound) (1.0 eq)
-
Carboxylic Acid (1.05 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.05 eq), HOBt (1.2 eq), and the substituted aniline (1.0 eq).
-
Dissolution: Dissolve the mixture in anhydrous DMF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Reagent Addition: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture. Following this, add DIPEA (2.5 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic phase sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and analysis of N-aryl amides from substituted anilines.
References
Validating the Structure of a Novel N-(4-(methoxycarbonyl)-2-(trifluoromethyl)phenyl)acetamide Synthesized from Methyl 4-amino-3-(trifluoromethyl)benzoate
A Comparative Guide to Structural Elucidation and Biological Activity Assessment
For researchers, scientists, and drug development professionals, the rigorous validation of a novel synthesized compound is a critical step in the journey from laboratory to clinical application. This guide provides a comprehensive comparison of the structural and functional characteristics of a newly synthesized N-(4-(methoxycarbonyl)-2-(trifluoromethyl)phenyl)acetamide (further referred to as Compound 1 ) with its precursor, Methyl 4-amino-3-(trifluoromethyl)benzoate (further referred to as the Starting Material ). This guide includes detailed experimental data, protocols, and visual workflows to support the validation process.
Structural and Physical Properties
A fundamental aspect of validating a new chemical entity is the thorough characterization of its structural and physical properties. The successful synthesis of Compound 1 from the Starting Material results in distinct changes in molecular weight, melting point, and spectroscopic signatures. These differences, summarized in the table below, provide the initial evidence of a successful chemical transformation.
| Property | Starting Material (this compound) | Novel Compound (N-(4-(methoxycarbonyl)-2-(trifluoromethyl)phenyl)acetamide) |
| Molecular Formula | C₉H₈F₃NO₂ | C₁₁H₁₀F₃NO₃ |
| Molecular Weight | 219.16 g/mol | 261.19 g/mol |
| Melting Point | 88-92 °C | 145-148 °C |
| Appearance | Light brown crystalline powder | White to off-white solid |
Comparative Spectroscopic Analysis
Spectroscopic analysis is the cornerstone of structural elucidation in organic chemistry. By comparing the spectral data of the Starting Material with that of Compound 1 , we can definitively identify the structural changes that have occurred.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms within a molecule. The acetylation of the amino group in the Starting Material to form Compound 1 leads to predictable shifts in the NMR spectra.
| Nucleus | Starting Material (Chemical Shift δ, ppm) | Novel Compound (Chemical Shift δ, ppm) | Key Observations |
| ¹H NMR | ~4.0 (s, 2H, -NH₂) | ~9.9 (s, 1H, -NH), ~2.2 (s, 3H, -COCH₃) | Disappearance of the broad -NH₂ signal and appearance of a new amide -NH proton signal downfield, along with a new singlet for the acetyl methyl group. |
| 7.8-7.9 (m, 2H, Ar-H) | 8.0-8.5 (m, 3H, Ar-H) | Shifts in the aromatic proton signals due to the change in the electronic nature of the substituent. | |
| 3.8 (s, 3H, -OCH₃) | 3.9 (s, 3H, -OCH₃) | The methyl ester proton signal remains relatively unchanged. | |
| ¹³C NMR | ~166.0 (C=O, ester) | ~168.0 (C=O, amide), ~165.0 (C=O, ester) | Appearance of a new carbonyl signal corresponding to the amide group. |
| ~148.0 (C-NH₂) | ~138.0 (C-NH) | Significant upfield shift of the carbon attached to the nitrogen upon acetylation. | |
| ~125.0 (q, CF₃) | ~125.0 (q, CF₃) | The trifluoromethyl carbon signal remains consistent. | |
| ~52.0 (-OCH₃) | ~52.5 (-OCH₃) | The methyl ester carbon signal is largely unaffected. | |
| - | ~24.0 (-COCH₃) | A new signal appears for the acetyl methyl carbon. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound, confirming its elemental composition.
| Ionization Mode | Starting Material (m/z) | Novel Compound (m/z) | Interpretation |
| Electrospray (ESI-MS) | 220.05 [M+H]⁺ | 262.06 [M+H]⁺ | The observed mass-to-charge ratio for each compound corresponds to their calculated molecular weights, confirming the addition of an acetyl group (C₂H₂O) in Compound 1 . |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings.
Synthesis of N-(4-(methoxycarbonyl)-2-(trifluoromethyl)phenyl)acetamide (Compound 1)
Compound 1 was synthesized by the acetylation of this compound. In a round-bottom flask, this compound (1.0 eq.) was dissolved in anhydrous dichloromethane. To this solution, triethylamine (1.2 eq.) and acetic anhydride (1.1 eq.) were added sequentially at 0 °C. The reaction mixture was stirred at room temperature for 4 hours. Upon completion, the reaction was quenched with water, and the organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by recrystallization from ethyl acetate/hexanes to afford Compound 1 as a white solid.
NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry
High-resolution mass spectra were obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. Samples were dissolved in methanol prior to analysis.
Logical Workflow for Structural Validation
The process of validating the structure of a novel compound follows a logical progression from synthesis to comprehensive characterization.
Potential Biological Activity: Targeting the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Derivatives of aminobenzoates are known to exhibit a range of biological activities, including the inhibition of protein kinases such as the Epidermal Growth Factor Receptor (EGFR). The EGFR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers. The structural similarity of Compound 1 to known EGFR inhibitors suggests it may also target this pathway.
The presented data provides a robust framework for the structural validation of the novel compound, N-(4-(methoxycarbonyl)-2-(trifluoromethyl)phenyl)acetamide. The comparative analysis with its precursor, this compound, clearly demonstrates the successful synthesis and allows for the unambiguous assignment of its chemical structure. Further investigation into its biological activity, particularly as a potential EGFR inhibitor, is a promising avenue for future research.
Safety Operating Guide
Safe Disposal of Methyl 4-amino-3-(trifluoromethyl)benzoate: A Comprehensive Guide for Laboratory Professionals
Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of Methyl 4-amino-3-(trifluoromethyl)benzoate, tailored for researchers, scientists, and professionals in drug development.
This compound is a halogenated aromatic compound that requires careful handling and disposal due to its potential hazards. Adherence to established safety protocols and regulatory requirements is essential to mitigate risks to personnel and the environment.
Key Physical and Ecotoxicological Data
Understanding the properties of this compound is the first step toward its safe management. The following table summarizes key quantitative data derived from safety data sheets (SDS).
| Property | Value | Reference |
| Physical State | Solid | TCI Chemicals |
| Melting Point | 83-87 °C | TCI Chemicals |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Toxicity to Fish (Zebra fish, Danio rerio) | LC50: 23 mg/l (96 h) | Sigma-Aldrich[1] |
| Toxicity to Algae (Green algae, Desmodesmus subspicatus) | ErC50: 111.9 mg/l (72 h) | Sigma-Aldrich[1] |
| Biodegradability | Readily biodegradable (62% in 29 days), but does not meet the 10-day window criterion. | Sigma-Aldrich[1] |
Operational Plan for Proper Disposal
A systematic approach to waste management, from accumulation to final disposal, is critical. The following step-by-step operational plan provides clear guidance for laboratory personnel.
Step 1: Waste Identification and Segregation
-
Hazardous Waste Classification: Due to its trifluoromethyl group, this compound and materials contaminated with it must be classified as hazardous waste.[2] Specifically, it falls under the category of halogenated organic waste.
-
Segregation: It is crucial to collect waste containing this compound in a dedicated, clearly labeled hazardous waste container.[2] Do not mix it with non-halogenated organic waste, aqueous waste, or other incompatible chemical waste streams.[3] Mixing different waste types can lead to dangerous reactions and complicates the disposal process.
Step 2: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure appropriate personal protective equipment is worn:
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber.
-
Skin Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
Step 3: Waste Accumulation and Storage
-
Container Selection: Use a robust, leak-proof container that is compatible with the chemical. The original container is often a suitable option.[1]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials. The storage area should be cool and dry.
Step 4: Disposal Procedure
-
Professional Disposal Service: The primary and recommended method of disposal is to engage a licensed professional waste disposal company.[4] These companies are equipped to handle and treat hazardous chemical waste in accordance with federal, state, and local regulations.[5]
-
Incineration: A common and effective disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products.[5]
-
Do Not Dispose in Sink or Trash: Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[4] This can lead to environmental contamination and potential harm to aquatic life.[1]
Step 5: Spill Management
In the event of a spill:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and dispose of all contaminated cleaning materials as hazardous waste.
Experimental Protocol: Quantification in a Waste Stream
To determine the concentration of this compound in a liquid waste stream, a method based on High-Performance Liquid Chromatography (HPLC) can be employed. The following is a representative protocol for such an analysis.
Objective: To quantify the concentration of this compound in an aqueous waste sample.
Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or another suitable modifier for MS compatibility if used)
-
This compound standard
-
Syringe filters (0.45 µm)
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Collect a representative sample of the waste stream.
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
If the expected concentration is high, dilute the sample with a known volume of the mobile phase.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1000 µg/mL).
-
From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective for aromatic compounds. A starting condition could be 30% acetonitrile, ramping up to 90% over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV detector set at a wavelength determined by the UV absorbance maximum of the compound (a preliminary scan of a standard is recommended).
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared waste samples.
-
Identify the peak corresponding to this compound by comparing its retention time to that of the standard.
-
Quantify the concentration in the samples using the calibration curve.
-
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
References
- 1. pjoes.com [pjoes.com]
- 2. Evaluation of Sample Preparation Methods for Non-Target Screening of Organic Micropollutants in Urban Waters Using High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.thermoscientific.com [apps.thermoscientific.com]
- 4. biotage.com [biotage.com]
- 5. Preparation of environmental samples for the determination of trace constituents [pjoes.com]
Personal protective equipment for handling Methyl 4-amino-3-(trifluoromethyl)benzoate
Essential Safety and Handling Guide for Methyl 4-amino-3-(trifluoromethyl)benzoate
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including operational and disposal plans. The following procedures are based on available safety data for structurally similar compounds and are intended to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] A comprehensive PPE strategy is the primary line of defense against potential exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses. A face shield may be required if there is a splash hazard.[2] | Provides a barrier against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents direct skin contact with the compound. Gloves should be inspected before use and disposed of properly after handling.[3] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Dust respirator.[2] | Recommended when handling the solid compound outside of a chemical fume hood to prevent inhalation of dust particles. |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is crucial for safety and to maintain experimental integrity.
1. Engineering Controls:
-
Always handle the compound in a well-ventilated area. The use of a certified chemical fume hood is highly recommended to minimize inhalation exposure.[3]
-
Ensure a safety shower and eyewash station are readily accessible in the immediate work area.[2]
2. Procedural Steps:
-
Pre-Handling: Before beginning any work, ensure all necessary PPE is donned correctly.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to control dust. Avoid generating dust during handling.
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to prevent splashing.
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[1] Clean and decontaminate all work surfaces and equipment after use.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste material, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.
-
Waste Segregation: As a halogenated organic compound, it should be segregated with other halogenated organic waste.
-
Disposal Method: Dispose of the waste in accordance with all federal, state, and local environmental regulations.[2] Chemical incineration with an afterburner and scrubber system may be a suitable disposal method.[2] Do not dispose of down the drain or in regular trash.
Visualizing the Workflow
To further clarify the procedural steps, the following diagrams illustrate the logical workflows for handling this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
